molecular formula C13H9ClF3NO2 B1595628 Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 31602-11-6

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B1595628
CAS No.: 31602-11-6
M. Wt: 303.66 g/mol
InChI Key: CIGIGQHDHKBPAZ-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClF3NO2 and its molecular weight is 303.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NO2/c1-2-20-12(19)8-6-18-11-7(10(8)14)4-3-5-9(11)13(15,16)17/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGIGQHDHKBPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352388
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31602-11-6
Record name Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate CAS number 31602-11-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate (CAS 31602-11-6): A Keystone Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure combines three critical pharmacophoric elements: the proven quinoline scaffold, a metabolically robust trifluoromethyl group, and a synthetically versatile chloro substituent. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and strategic applications, offering field-proven insights for scientists leveraging this powerful intermediate in the design of novel therapeutics.

The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in pharmaceutical science.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its ability to interact with a wide range of biological targets.[2][3][4] Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3]

This compound (CAS: 31602-11-6) represents a modern evolution of this classic core.[5] The molecule is strategically engineered with features that address key challenges in drug design:

  • The 8-(Trifluoromethyl) Group: The -CF₃ group is a bioisostere of a methyl group but possesses profoundly different electronic properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through unique electrostatic and hydrophobic interactions.[6][7][8]

  • The 4-Chloro Group: This substituent is not merely a static feature; it is a reactive handle for synthetic diversification. The chloro group at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide array of functional groups, particularly amines, to build libraries of potential drug candidates.[9][10]

Property Value
CAS Number 31602-11-6
IUPAC Name This compound
Molecular Formula C₁₃H₉ClF₃NO₂[5][11]
Molecular Weight 303.66 g/mol [5]
Appearance Solid

Synthesis: A Multi-Step, Logic-Driven Approach

The synthesis of the title compound is a well-defined process rooted in classic heterocyclic chemistry, beginning with the construction of the core quinoline ring system and culminating in a key chlorination step.

Pathway Foundation: The Gould-Jacobs Reaction

The most logical and widely adopted method for constructing the 4-hydroxyquinoline precursor is the Gould-Jacobs reaction, first reported in 1939.[12][13] This powerful reaction sequence builds the quinoline core from an appropriately substituted aniline and a malonic ester derivative.[14][15]

The mechanism proceeds in two key stages:

  • Condensation: A nucleophilic attack from the aniline nitrogen onto diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol, forms a stable anilidomethylenemalonate intermediate.[12][14]

  • Thermal Cyclization: At high temperatures (typically >250 °C), a 6-electron electrocyclization occurs, leading to the formation of the quinoline ring.[14][16] This step has a significant energy barrier, necessitating the use of high-boiling inert solvents.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Nucleophilic attack DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Quinolinone Ethyl 4-Oxo-1,4-dihydroquinoline -3-carboxylate Intermediate->Quinolinone Heat (>250°C) 6π Electrocyclization

Caption: The two-stage mechanism of the Gould-Jacobs reaction.

Protocol 1: Synthesis of the Precursor

This protocol details the synthesis of Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, the immediate precursor to the title compound.

Synthesis_Workflow_1 Start Combine: - 3-(Trifluoromethyl)aniline - Diethyl ethoxymethylenemalonate Heat1 Heat to 100-130°C (1-2 hours) Start->Heat1 Condensation Evap Remove Ethanol (Reduced Pressure) Heat1->Evap AddSolvent Add High-Boiling Solvent (e.g., Dowtherm A) Evap->AddSolvent Heat2 Heat to 250°C (2-5 hours) AddSolvent->Heat2 Cyclization Cool Cool to Room Temp. & Stir in Hexane Heat2->Cool Precipitation Filter Filter & Recrystallize (from Ethanol) Cool->Filter Product Ethyl 4-oxo-8-(trifluoromethyl)- 1,4-dihydroquinoline-3-carboxylate Filter->Product

Caption: Workflow for the synthesis of the 4-oxoquinoline precursor.

Step-by-Step Methodology:

  • Reagent Combination: In a round-bottom flask equipped with a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Initial Condensation: Heat the mixture to 110-130 °C for 1-2 hours to form the anilidomethylenemalonate intermediate. Ethanol is generated as a byproduct.

  • Solvent Exchange: Cool the mixture slightly and remove the ethanol byproduct under reduced pressure. Add a high-boiling inert solvent such as Dowtherm A (approx. 10 mL per gram of aniline).

    • Causality Insight: The subsequent cyclization requires temperatures unattainable with common lab solvents. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) provides a stable, high-temperature medium, ensuring efficient ring closure while minimizing decomposition.[16][17]

  • Thermal Cyclization: Heat the reaction mixture to 250 °C for 3-5 hours.[17] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation and Purification: Cool the reaction mixture to room temperature, which will cause the product to precipitate. Add n-hexane to facilitate further precipitation and stir for 15 minutes.[17]

  • Final Product: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate as a solid.[17]

Protocol 2: Final Chlorination Step

The conversion of the 4-oxo (or its 4-hydroxy tautomer) group to the 4-chloro group is a standard transformation achieved with a strong chlorinating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dried Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in phosphoryl chloride (POCl₃, ~5-10 eq).

    • Causality Insight: POCl₃ serves as both the reagent and the solvent. An excess is used to ensure the complete conversion of the relatively unreactive 4-oxo group. This is a robust and high-yielding method for such chlorinations.[18][19]

  • Heating: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The mixture should become a clear solution as the reaction progresses.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃ and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its capacity as a versatile synthetic intermediate. The C4-chloro group is the key site of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the adjacent carboxylate group strongly activates the C4 position for nucleophilic attack. This allows the chloro group to be readily displaced by a variety of nucleophiles.

Caption: General scheme for SNAr at the C4 position.

General Protocol for Amination:

  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol, isopropanol, or DMF.

  • Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) if the amine salt is used.

  • Reaction: Heat the mixture to 80-120 °C and monitor by TLC until the starting material is consumed.

  • Isolation: Cool the reaction, remove the solvent under reduced pressure, and purify the residue by column chromatography or recrystallization to obtain the 4-aminoquinoline derivative. This approach is fundamental for synthesizing compounds analogous to known drugs like Chloroquine.[10]

Applications in Drug Discovery

This building block is a cornerstone for accessing novel chemical space in several therapeutic areas:

  • Oncology: Many protein kinase inhibitors feature a substituted quinoline core. The ability to rapidly diversify the C4 position allows for the synthesis of focused libraries to target specific kinases involved in cell proliferation pathways.[1][20]

  • Infectious Diseases: The 4-aminoquinoline scaffold is the hallmark of potent antimalarial agents.[3][21] This intermediate provides a direct route to novel analogs designed to overcome resistance to existing drugs like chloroquine.

  • Antimicrobial Agents: The quinolone core is also central to a class of antibiotics. Derivatives synthesized from this intermediate can be screened for activity against various bacterial and fungal strains.[22][23]

The trifluoromethyl group at the C8 position is particularly valuable, as it can block a common site of metabolic oxidation, potentially increasing the in vivo half-life and bioavailability of the final drug candidates.[6]

Conclusion

This compound is more than a mere chemical; it is a strategic tool for the modern medicinal chemist. Its rational design combines a biologically relevant core with functional groups that confer both desirable physicochemical properties and broad synthetic versatility. The robust and well-understood synthetic pathways to its preparation, coupled with its predictable reactivity, make it an invaluable starting point for the discovery and development of next-generation therapeutics.

References

Spectroscopic Characterization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate: A Predictive and Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry, owing to the diverse biological activities associated with the quinoline scaffold.[1][2][3] The presence of a trifluoromethyl group at the 8-position and a chlorine atom at the 4-position is anticipated to modulate the electronic and pharmacological properties of the molecule.

This technical guide provides an in-depth analysis of the expected spectral characteristics of this compound. As this is a specialized compound, a complete set of publicly available experimental spectral data is not readily accessible. Therefore, this document leverages the expertise of a seasoned application scientist to present a predictive yet scientifically rigorous characterization based on fundamental spectroscopic principles and comparative data from structurally analogous quinoline derivatives.[4][5] This approach is designed to guide researchers in the identification and characterization of this and similar novel compounds.

We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a comprehensive theoretical framework for the structural verification of this compound.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The diagram below illustrates the chemical structure and numbering convention for this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal signals corresponding to the aromatic protons on the quinoline ring and the protons of the ethyl ester group. The electron-withdrawing nature of the chloro and trifluoromethyl substituents will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
H-29.1 - 9.3s-The proton at the 2-position is adjacent to the nitrogen atom and is deshielded, resulting in a downfield singlet.
H-58.2 - 8.4d8.0 - 9.0This proton is part of the benzo-fused ring and is influenced by the anisotropic effect of the quinoline system. It will appear as a doublet due to coupling with H-6.
H-67.7 - 7.9t7.0 - 8.0H-6 will be a triplet due to coupling with both H-5 and H-7.
H-78.0 - 8.2d7.0 - 8.0H-7 will appear as a doublet due to coupling with H-6. Its chemical shift is influenced by the adjacent trifluoromethyl group.
-O-CH₂-CH₃4.4 - 4.6q7.0 - 7.5The methylene protons of the ethyl group are adjacent to the ester oxygen, leading to a downfield quartet due to coupling with the methyl protons.
-O-CH₂-CH₃1.4 - 1.6t7.0 - 7.5The terminal methyl protons of the ethyl group will appear as a triplet.

Note: These predictions are based on the analysis of similar structures. For instance, the ¹H NMR spectrum of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate shows a singlet for the H-2 proton at a downfield chemical shift and characteristic signals for the ethyl group.[5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The presence of the electron-withdrawing trifluoromethyl group is expected to result in a quartet for the C-8 carbon due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O165 - 168The carbonyl carbon of the ester group appears in the typical downfield region.
C-2150 - 152This carbon is adjacent to the nitrogen and will be significantly deshielded.
C-3125 - 128The carbon bearing the carboxylate group.
C-4145 - 148The carbon attached to the chlorine atom will be deshielded.
C-4a148 - 150A quaternary carbon at the ring junction.
C-5128 - 130Aromatic carbon.
C-6126 - 128Aromatic carbon.
C-7130 - 132Aromatic carbon.
C-8122 - 125 (q)This carbon, attached to the CF₃ group, will appear as a quartet due to coupling with the fluorine atoms.
C-8a135 - 138A quaternary carbon at the ring junction.
CF₃120 - 124 (q)The carbon of the trifluoromethyl group will also be a quartet with a large C-F coupling constant.
-O-CH₂-62 - 65The methylene carbon of the ethyl ester.
-CH₃14 - 16The methyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the ester, C-Cl bond, C-F bonds, and the aromatic quinoline ring.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3150Medium
Aliphatic C-H Stretch2850 - 3000Medium
C=O Stretch (Ester)1720 - 1740Strong
C=N Stretch (Quinoline)1600 - 1620Medium
C=C Stretch (Aromatic)1450 - 1580Medium to Strong
C-F Stretch1100 - 1300Strong
C-Cl Stretch700 - 800Medium to Strong
C-O Stretch (Ester)1000 - 1300Strong

The strong absorption band for the C=O stretch of the ester is a key diagnostic feature. The C-F stretching vibrations of the trifluoromethyl group are also expected to be prominent and strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, we would expect to see the molecular ion peak and characteristic isotopic patterns due to the presence of chlorine.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the ethoxy group from the ester, loss of the entire ester group, and fragmentation of the quinoline ring.

G M [M]⁺˙ (this compound) M_minus_OEt [M - OCH₂CH₃]⁺ M->M_minus_OEt - OCH₂CH₃ M_minus_COOEt [M - COOCH₂CH₃]⁺ M->M_minus_COOEt - COOCH₂CH₃ Quinoline_ion [4-chloro-8-(trifluoromethyl)quinoline]⁺ M_minus_COOEt->Quinoline_ion Rearrangement

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Key Predicted m/z Values:

  • Molecular Ion ([M]⁺˙): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak.

  • [M - 45]⁺: Loss of the ethoxy group (-OCH₂CH₃).

  • [M - 73]⁺: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).

Experimental Protocols

To obtain the spectral data discussed above, the following generalized protocols should be followed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic pattern for the presence of chlorine.

Conclusion

This in-depth technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging fundamental spectroscopic principles and comparative data from analogous compounds, we have established a robust framework for the structural elucidation of this novel molecule. The predicted spectral features and fragmentation patterns detailed herein will serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and related quinoline derivatives. The provided experimental protocols offer a standardized approach to obtaining high-quality spectral data, ensuring the integrity and reliability of the structural assignment.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel molecular entities are the currency of innovation. Among these, quinoline derivatives hold a significant place due to their wide-ranging biological activities. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a halogenated quinoline, is one such compound that presents both immense potential and specific handling challenges. This in-depth technical guide, designed for the discerning scientist, moves beyond a mere recitation of safety protocols to provide a holistic understanding of the causality behind its safe handling, storage, and emergency management.

While a specific Material Safety Data Sheet (MSDS) for this compound (CAS No. 31602-11-6) is not publicly available, this guide synthesizes critical safety information from structurally analogous compounds and established best practices for handling halogenated heterocyclic compounds. The core principle underpinning this guide is proactive risk mitigation, ensuring both personal safety and the integrity of your research.

Compound Profile and Hazard Assessment: An Analog-Based Approach

This compound is a complex molecule with several functional groups that dictate its reactivity and potential toxicity. The quinoline core, the chloro-substituent, and the trifluoromethyl group all contribute to its chemical personality.

A comparative analysis of closely related structures is essential for a robust hazard assessment. For instance, the Safety Data Sheet for Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate states that it is not considered hazardous under the 2012 OSHA Hazard Communication Standard.[1] Conversely, Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] This discrepancy underscores the critical impact of substituent choice on a molecule's toxicological profile and necessitates a cautious approach to handling our target compound.

Based on the available data for analogous compounds and the general properties of halogenated quinolines, we can anticipate the following potential hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes upon direct contact.[3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Acute Toxicity: While one analogue is not classified as hazardous, the "harmful" classification of another suggests that oral, dermal, and inhalation toxicity should be considered a potential risk.[2]

Table 1: Comparative GHS Classifications of Structural Analogs

CompoundGHS Hazard StatementsSignal WordPictogram
Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Not Classified as Hazardous[1]None Required[1]None Required[1]
Ethyl 4-chloro-8-cyanoquinoline-3-carboxylate H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled[2]Warning[2]GHS07 (Exclamation Mark)
4-chloro-8-(trifluoromethyl)quinoline H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]Warning[3]GHS07 (Exclamation Mark)

This comparative data strongly suggests that treating this compound with a high degree of caution is the most prudent course of action.

Prudent Handling and Engineering Controls: A Multi-Layered Defense

A proactive approach to safety involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to minimize exposure during routine laboratory operations.

Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE): The Last Barrier

Given the potential for skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory.

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in situations where splashing is a significant risk.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended, especially during prolonged handling or when working with solutions.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

  • Respiratory Protection: For weighing and handling of the solid compound where aerosolization is possible, an N95 respirator or higher is recommended.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Assess Task weighing Weighing Solid start->weighing solution Preparing Solutions start->solution reaction Running Reaction start->reaction goggles Safety Goggles (Side Shields) weighing->goggles gloves Nitrile/Neoprene Gloves (Double Gloving Recommended) weighing->gloves coat Lab Coat weighing->coat respirator N95 Respirator weighing->respirator solution->goggles solution->gloves solution->coat reaction->goggles reaction->gloves reaction->coat

Caption: PPE selection workflow for handling the compound.

Step-by-Step Experimental Protocol: Safe Weighing and Solution Preparation

This protocol outlines a safe method for weighing the solid compound and preparing a stock solution.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the section above.

    • Prepare a deactivation solution (e.g., 1 M sodium hydroxide) for any contaminated materials.

  • Weighing:

    • Place an analytical balance inside the fume hood.

    • Use a disposable weigh boat or weighing paper.

    • Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust.

  • Solution Preparation:

    • Place a suitable volumetric flask or vial containing the desired solvent in the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete transfer.

    • Cap the flask or vial and mix until the solid is fully dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the balance and the work surface in the fume hood with a suitable solvent, followed by a soap and water solution.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Emergency_Response cluster_emergency Emergency Response Flowchart exposure Exposure Event inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion fresh_air Move to Fresh Air inhalation->fresh_air wash_skin Wash with Soap & Water (15 min) skin->wash_skin flush_eyes Flush with Water (15 min) eye->flush_eyes rinse_mouth Rinse Mouth (Do NOT Induce Vomiting) ingestion->rinse_mouth medical Seek Immediate Medical Attention fresh_air->medical wash_skin->medical flush_eyes->medical rinse_mouth->medical

Caption: Flowchart for first-aid response to exposure.

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's environmental health and safety department immediately.

Storage and Disposal: Ensuring Long-Term Safety

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of the compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

The responsible use of novel chemical entities like this compound is fundamental to the advancement of science. By understanding the potential hazards through a comparative analysis of its structural analogs and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely explore the scientific potential of this promising compound. Always remember that a culture of safety is a cornerstone of scientific excellence.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This versatile building block is of significant interest to researchers in medicinal chemistry and drug development due to the privileged quinoline scaffold, which is a core component of numerous pharmacologically active agents.[1][2][3][4] The protocols detailed herein focus on the strategic modification of the C4 position, a critical locus for tuning the biological activity of quinoline derivatives.[5][6] We present detailed, step-by-step methodologies for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination. The causality behind experimental choices, mechanistic considerations, and best practices for reaction setup, monitoring, work-up, and purification are thoroughly discussed to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][3] Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antimalarial, and anticancer properties.[1][2][4][5] The pharmacological profile of a quinoline-based compound is highly dependent on the nature and position of its substituents.[2][5]

This compound is a particularly valuable starting material for library synthesis and lead optimization. Its key structural features dictate its reactivity and utility:

  • The 4-Chloro Substituent: The chlorine atom at the C4 position is the primary site for derivatization. Its reactivity is significantly enhanced by the electron-withdrawing effect of the endocyclic quinoline nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] It also serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.

  • The 8-(Trifluoromethyl) Group: This strongly electron-withdrawing group modulates the electronic properties of the quinoline ring, impacting both reactivity and the physicochemical properties (e.g., lipophilicity, metabolic stability) of the final derivatives.

  • The 3-Ethyl Carboxylate Group: This group also influences the electronic landscape of the molecule and provides an additional site for potential modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides robust protocols to exploit the reactivity of the C4-chloro position, enabling the synthesis of diverse libraries of novel quinoline derivatives.

Core Derivatization Strategies: Chemical Principles and Workflow

The derivatization of this compound primarily revolves around replacing the C4-chloro group. The choice of method depends on the desired substituent and the nature of the nucleophile or coupling partner.

G cluster_start Starting Material cluster_reactions Derivatization Pathways cluster_products Product Classes Start Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr  R-NH2, R-SH,  Base Suzuki Suzuki-Miyaura Coupling Start->Suzuki  Ar-B(OH)2,  Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald  R1R2NH,  Pd Catalyst, Base Amines 4-Amino Derivatives SNAr->Amines Thioethers 4-Thioether Derivatives SNAr->Thioethers Aryl 4-Aryl/Heteroaryl Derivatives Suzuki->Aryl HinderedAmines 4-Amino (Primary/Secondary) Derivatives Buchwald->HinderedAmines

Figure 1: Key derivatization pathways for this compound.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

This is the most direct method for introducing nitrogen, sulfur, or oxygen nucleophiles at the C4 position.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. The electron-deficient nature of the quinoline ring, exacerbated by the trifluoromethyl group, makes this pathway particularly efficient.

Causality:

  • Choice of Base: A non-nucleophilic base (e.g., DIPEA, K₂CO₃) is often used to neutralize the HCl generated during the reaction, driving it to completion. For less reactive amines, a stronger base like NaH may be required to pre-form the nucleophile.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they can solvate the charged intermediate and operate at the elevated temperatures often required for the reaction.

Pathway 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

For the formation of C(sp²)–C(sp²) bonds, the Suzuki-Miyaura coupling is a powerful and versatile tool. It allows for the introduction of a wide array of aryl and heteroaryl moieties.[7][8][9]

Causality:

  • Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is required. The ligand choice is crucial for stabilizing the active catalyst and facilitating the catalytic cycle.

  • Base Requirement: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9]

Pathway 3: Palladium-Catalyzed Buchwald-Hartwig Amination

While SNAr is effective for many amines, the Buchwald-Hartwig amination offers a broader substrate scope, enabling the coupling of less nucleophilic amines, primary amines, and even ammonia equivalents under milder conditions.[10][11][12]

Causality:

  • Ligand Selection: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). These ligands promote the rate-limiting reductive elimination step, which forms the C-N bond.

  • Base Selection: A strong, non-nucleophilic base, typically a metal alkoxide like sodium tert-butoxide (NaOtBu), is required to deprotonate the amine or the palladium-amine complex within the catalytic cycle.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The starting material and reagents may be harmful if inhaled, ingested, or absorbed through the skin.

Protocol 1: SNAr with an Aliphatic Amine (e.g., Benzylamine)

This protocol details the synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate.[13]

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
This compoundC₁₃H₉ClF₃NO₂319.67-1.0320 mg
BenzylamineC₇H₉N107.150.98 g/mL1.2131 µL
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.240.74 g/mL2.0348 µL
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--5 mL

Step-by-Step Methodology

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (320 mg, 1.0 mmol).

  • Reagent Addition: Add anhydrous DMF (5 mL) to dissolve the starting material. Sequentially add DIPEA (348 µL, 2.0 mmol) and benzylamine (131 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C in an oil bath and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The starting material will have a higher Rf than the more polar product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

  • Extraction: Shake the funnel and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 7:3) to yield the pure product.

Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid (e.g., 4-methoxyphenylboronic acid)

This protocol details the synthesis of Ethyl 4-(4-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
This compoundC₁₃H₉ClF₃NO₂319.67-1.0320 mg
4-Methoxyphenylboronic acidC₇H₉BO₃151.96-1.5228 mg
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]C₇₂H₆₀P₄Pd1155.56-0.0558 mg
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992 M (aq. soln)3.01.5 mL
1,4-DioxaneC₄H₈O₂88.11--8 mL
Water (degassed)H₂O18.02--2 mL

Step-by-Step Methodology

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (320 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Evacuate and backfill the flask with inert gas three times. Add degassed 1,4-dioxane (8 mL) and the degassed 2 M aqueous solution of Na₂CO₃ (1.5 mL, 3.0 mmol) via syringe.

  • Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (40 mL) and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel, add water (30 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

G Setup 1. Setup under Inert Gas: - Chloroquinoline - Boronic Acid - Pd(PPh3)4 Solvents 2. Add Degassed Solvents: - Dioxane - 2M Na2CO3 (aq) Setup->Solvents Heat 3. Heat to 90-100 °C (12-16 h) Solvents->Heat Monitor 4. Monitor by TLC/LC-MS Heat->Monitor Monitor->Heat Incomplete Workup 5. Cool, Filter through Celite Monitor->Workup Complete Extract 6. EtOAc/Water Extraction Workup->Extract Purify 7. Column Chromatography Extract->Purify Product End: Purified 4-Aryl Product Purify->Product

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Protocol 3: Buchwald-Hartwig Amination with a Primary Aryl Amine (e.g., Aniline)

This protocol details the synthesis of Ethyl 4-anilino-8-(trifluoromethyl)quinoline-3-carboxylate.

Materials & Reagents Data

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
This compoundC₁₃H₉ClF₃NO₂319.67-1.0320 mg
AnilineC₆H₇N93.131.02 g/mL1.2110 µL
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]C₅₁H₄₂O₃Pd₂915.72-0.0218 mg
XPhosC₃₃H₄₅P476.68-0.0838 mg
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10-1.4135 mg
Toluene (anhydrous)C₇H₈92.14--8 mL

Step-by-Step Methodology

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture. All operations must be conducted under a dry inert atmosphere (Nitrogen or Argon) using Schlenk techniques.

  • Reaction Setup: In a glovebox, add NaOtBu (135 mg, 1.4 mmol), XPhos (38 mg, 0.08 mmol), and Pd₂(dba)₃ (18 mg, 0.02 mmol) to a flame-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add this compound (320 mg, 1.0 mmol). Evacuate and backfill with inert gas three times.

  • Solvent and Nucleophile: Add anhydrous toluene (8 mL) followed by aniline (110 µL, 1.2 mmol) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100-110 °C in an oil bath for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material.

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Concluding Remarks

The protocols described provide a robust and versatile framework for the derivatization of this compound. By employing either classical SNAr or modern palladium-catalyzed cross-coupling reactions, researchers can access a wide chemical space of 4-substituted quinolines.[5] The choice of methodology—SNAr for strong nucleophiles, Suzuki for C-C bond formation, and Buchwald-Hartwig for challenging C-N couplings—allows for a rational and efficient approach to library synthesis in drug discovery programs. Careful attention to the reaction parameters, particularly the choice of base, solvent, and catalyst system, is paramount for achieving high yields and purity.

References

Application Notes & Protocols for Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. We delve into its significance as a privileged scaffold, detailing its reactivity and utility in synthesizing potent bioactive molecules, with a primary focus on kinase inhibitors. This guide furnishes field-proven, step-by-step protocols for key chemical transformations and subsequent biological evaluation, underpinned by mechanistic rationale and structure-activity relationship (SAR) insights.

Introduction: A Privileged Scaffold in Drug Discovery

The quinoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its rigid, bicyclic aromatic structure provides a robust framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions. The title compound, This compound , is a highly versatile building block engineered for modern drug discovery campaigns.

Its strategic value is derived from three key structural features:

  • The 4-Chloro Substituent: This is the primary reactive site for introducing molecular diversity. The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures.[3]

  • The 8-Trifluoromethyl (CF₃) Group: This electron-withdrawing group profoundly influences the molecule's physicochemical properties. It enhances metabolic stability by blocking a potential site of oxidative metabolism, increases lipophilicity (improving cell permeability), and can modulate the pKa of the quinoline nitrogen. The CF₃ group can also engage in specific non-covalent interactions with protein targets.

  • The 3-Ethyl Carboxylate Group: This moiety acts as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, providing another point for derivatization, such as amide formation, to further explore the SAR.

These features make the compound an ideal starting point for developing targeted therapies, particularly kinase inhibitors, where the quinoline scaffold has demonstrated exceptional utility.[4][5]

Core Application: Synthesis of Kinase Inhibitors

The quinoline scaffold is frequently employed as a "hinge-binder" in kinase inhibitors, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved segment in the ATP-binding pocket.[5] this compound is expertly poised for the synthesis of Type I and Type II kinase inhibitors targeting oncogenic kinases like FLT3, CDKs, and Raf.[6][7][8]

The general strategy involves replacing the 4-chloro group with larger aryl or heteroaryl moieties that can extend into other regions of the ATP-binding site, thereby achieving high potency and selectivity.

Diagram: General Kinase Inhibition Strategy

The following diagram illustrates the conceptual workflow from the starting scaffold to a targeted kinase inhibitor.

G cluster_0 Scaffold & Synthesis cluster_1 Screening & Optimization A Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) A->B Reagents: Arylboronic Acid, Pd Catalyst, Base C Diverse Library of 4-Aryl-Quinoline Derivatives B->C D In Vitro Kinase Assay (e.g., FLT3, CDK2) C->D E Identify 'Hit' Compounds (Potency & Selectivity) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design

Caption: Drug discovery workflow from scaffold to lead optimization.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position, a robust method for generating C-C bonds.[9] The reactivity of aryl halides in Suzuki couplings typically follows the order I > Br > OTf >> Cl.[10] While aryl chlorides are less reactive, modern catalyst systems with electron-rich phosphine ligands enable efficient coupling.

Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the activated boronic acid (boronate), and finally reductive elimination to yield the coupled product and regenerate the catalyst.[3][11] An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 eq)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous 1,4-dioxane and Water (e.g., 4:1 v/v)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle, inert gas line (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask, add this compound, the selected arylboronic acid, Pd(dppf)Cl₂, and the carbonate base.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Scientist's Note: This step is crucial for catalyst longevity and reaction efficiency. Pd(0) species are sensitive to oxidation, which deactivates the catalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Reaction: Heat the mixture to 85-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-8-(trifluoromethyl)quinoline-3-carboxylate.

Diagram: Suzuki Coupling Experimental Workflow

G A 1. Assemble Reagents - Quinoline-Cl - Aryl-B(OH)₂ - Pd Catalyst & Base B 2. Inert Atmosphere (Evacuate/Backfill Ar) A->B C 3. Add Degassed Solvent (Dioxane/H₂O) B->C D 4. Heat & Stir (85-100 °C, 4-18h) C->D E 5. Work-up (Extraction) D->E F 6. Purification (Column Chromatography) E->F G Pure Product F->G

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol is used to install amine-containing side chains at the C4-position, which are often crucial for interacting with solvent or forming salt bridges with amino acid residues in the target protein.

Principle: The electron-deficient quinoline ring, further activated by the 8-CF₃ group, facilitates nucleophilic attack at the C4 position by an amine, leading to the displacement of the chloride ion. The reaction often proceeds without a catalyst but may require heat.

Step-by-Step Methodology:

  • Setup: In a sealed vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the desired primary or secondary amine (1.5 - 2.0 eq). A non-nucleophilic base like diisopropylethylamine (DIPEA) can be added if the amine salt is used or to scavenge the HCl byproduct.

  • Reaction: Seal the vial and heat to 80-120 °C. Monitor the reaction by TLC or LC-MS (typically 2-12 hours).

  • Work-up: Cool the reaction mixture. Pour it into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.

Structure-Activity Relationship (SAR) Data

The power of using this compound lies in the ability to systematically probe the SAR by varying the substituent at the C4 position. The following table presents representative data for a hypothetical series of compounds synthesized via Protocol 1 and tested against a target kinase.

Entry C4-Substituent (Aryl Group) Kinase IC₅₀ (nM) Scientist's Notes
1Phenyl520Baseline activity. Provides a benchmark for comparison.
24-Methoxyphenyl250Electron-donating group improves potency, possibly through H-bonding.
34-Fluorophenyl110Introduction of a halogen bond acceptor enhances binding affinity.
43-Aminophenyl45The amino group can form a key hydrogen bond with the kinase hinge region.
54-(N-methylpiperazinyl)phenyl8The basic piperazine moiety improves solubility and forms strong ionic interactions.

This data is illustrative and serves to demonstrate the principles of SAR analysis.

Protocol 3: In Vitro Kinase Activity Assay (ADP-Glo™)

After synthesizing a library of derivatives, their biological activity must be quantified. The ADP-Glo™ Kinase Assay is a common luminescent-based method to measure kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is run, where ATP is converted to ADP. After stopping the reaction, a reagent is added to deplete the remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The light signal is proportional to the ADP generated and thus to the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the synthesized quinoline derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, its specific substrate peptide, and ATP in a reaction buffer.

  • Inhibition: Add the test compounds (from step 1) to the wells and incubate at room temperature for a specified time (e.g., 60 minutes). Include positive (no inhibitor) and negative (no kinase) controls.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound is a high-value, versatile chemical scaffold for medicinal chemistry. Its well-defined reactive handles allow for predictable and efficient diversification through established synthetic methodologies like Suzuki coupling and SNAr. The protocols and strategic insights provided herein offer a robust framework for researchers to leverage this building block in the design and synthesis of novel, potent, and selective therapeutic agents, particularly in the competitive field of kinase inhibitor development.

References

Synthetic routes from Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate to API intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of API Intermediates from Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Introduction: The Strategic Value of a Fluorinated Quinoline Scaffold

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Its rigid, bicyclic aromatic system provides a well-defined three-dimensional orientation for pharmacophoric groups, facilitating precise interactions with biological targets. The incorporation of fluorine atoms, particularly the trifluoromethyl (-CF3) group, further enhances the pharmaceutical potential of these scaffolds. The -CF3 group can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after substituent in modern drug design.[2][3][4][5]

This compound stands out as a particularly valuable and versatile starting material for the synthesis of Active Pharmaceutical Ingredient (API) intermediates.[6] Its strategic arrangement of functional groups offers a rich platform for chemical diversification:

  • The C4-Chloro Group: An excellent leaving group, the chlorine atom at the 4-position is highly activated towards nucleophilic aromatic substitution (SNAr) and serves as a prime handle for palladium-catalyzed cross-coupling reactions.[3][7][8]

  • The C8-Trifluoromethyl Group: This strongly electron-withdrawing group influences the reactivity of the quinoline ring and imparts desirable physicochemical properties to the final molecule.[3]

  • The C3-Ethyl Carboxylate Group: This ester functionality provides an additional site for modification, including hydrolysis to a carboxylic acid for amide couplings or reduction to a primary alcohol.

This application note provides a detailed exploration of the principal synthetic routes originating from this key building block, offering field-proven protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Synthetic Transformations: Unlocking Molecular Diversity

The strategic functionalization of this compound primarily revolves around three classes of reactions: nucleophilic aromatic substitution at the C4 position, palladium-catalyzed cross-coupling, and manipulation of the C3-ester.

Diagram: Key Synthetic Pathways

Synthetic Pathways Start Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate SNAr 4-Amino/Alkoxy/Thio-Substituted Quinoline Intermediates Start->SNAr  SNA_r_ (Amines, Alcohols, Thiols) Suzuki 4-Aryl/Heteroaryl-Substituted Quinoline Intermediates Start->Suzuki  Suzuki-Miyaura Coupling (Boronic Acids) Buchwald 4-Anilino/Amino-Substituted Quinoline Intermediates Start->Buchwald  Buchwald-Hartwig Amination (Amines)

Caption: Primary reaction pathways from the starting material.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The displacement of the C4-chloro group is often the most direct method for introducing key pharmacophoric elements. The electron-deficient nature of the quinoline ring, amplified by the C8-trifluoromethyl group, renders the C4 position highly susceptible to attack by nucleophiles. This reaction is fundamental for synthesizing a wide range of 4-aminoquinoline derivatives, a class known for its antimalarial and anticancer activities.[9]

Application: Synthesis of 4-Anilinoquinoline Intermediates

The reaction with substituted anilines is particularly relevant for the synthesis of kinase inhibitors, where the 4-anilinoquinoline scaffold is a common feature, as seen in drugs like Bosutinib.[10][11]

Protocol 1: General Procedure for SNAr with an Aniline
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol, isopropanol, or N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add the desired aniline derivative (1.1 - 1.5 eq.).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), to protonate the quinoline nitrogen, further activating the C4 position.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, neutralize the mixture with an aqueous base (e.g., NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

ParameterConditionRationale
Solvent Ethanol, Isopropanol, DMFGood solubility for reactants; appropriate boiling points.
Equivalents Aniline (1.1 - 1.5 eq.)A slight excess ensures complete consumption of the starting material.
Catalyst HCl, p-TsOH (catalytic)Activates the quinoline ring towards nucleophilic attack.
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome the activation barrier.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex architectures, particularly those involving new carbon-carbon or carbon-nitrogen bonds with aryl moieties, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[7][12]

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling an organohalide with an organoboron compound.[7][13][14] This reaction is critical for synthesizing intermediates where a new aryl or heteroaryl group is required at the C4 position.[15]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid or ester (1.2 - 1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H2O, Toluene/H2O, DMF/H2O 4:1).

  • Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the desired 4-aryl-8-(trifluoromethyl)quinoline intermediate.

ParameterReagent/ConditionRationale
Catalyst Pd(PPh3)4, PdCl2(dppf)Efficiently catalyzes the oxidative addition and reductive elimination steps.
Base K2CO3, Cs2CO3, K3PO4Essential for the transmetalation step of the catalytic cycle.[14]
Solvent Dioxane/H2O, Toluene/H2OThe aqueous phase is crucial for dissolving the inorganic base.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
B. Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful alternative to SNAr with broader substrate scope and milder conditions.[12][16] It is particularly effective for coupling sterically hindered amines or less reactive aryl chlorides.[17] This reaction is a cornerstone in the synthesis of numerous API intermediates.[18]

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Inert Atmosphere: In a glovebox or using Schlenk technique, add a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K3PO4, 1.5-2.0 eq.) to an oven-dried flask.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1 - 1.3 eq.).

  • Solvent Addition: Add a dry, degassed aprotic solvent such as toluene, dioxane, or THF.

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction's progress by LC-MS.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterReagent/ConditionRationale
Catalyst/Ligand Pd2(dba)3 / XPhos, RuPhosBulky, electron-rich phosphine ligands facilitate the key oxidative addition and reductive elimination steps.[17]
Base NaOt-Bu, K3PO4, Cs2CO3Deprotonates the amine, forming the active amide nucleophile for the catalytic cycle.
Solvent Toluene, Dioxane (Anhydrous)Aprotic solvents are required to prevent quenching of the strong base.
Atmosphere Inert (Argon or Nitrogen)Crucial for maintaining the integrity of the catalyst system.

Functional Group Interconversion at the C3 Position

The C3-ethyl ester provides a secondary site for diversification, allowing for the synthesis of analogues with different functional groups at this position, such as carboxylic acids or hydroxymethyl groups, which are present in APIs like Mefloquine.[19][20][21]

Diagram: C3-Ester Modifications

Ester Modifications Ester C4-Substituted Quinoline -3-carboxylate (Ester) Acid C4-Substituted Quinoline -3-carboxylic Acid Ester->Acid  Saponification (LiOH or NaOH) Alcohol C4-Substituted Quinolin -3-yl-methanol Ester->Alcohol  Reduction (LiAlH4 or DIBAL-H) Amide Amide-Coupled Product Acid->Amide  Amide Coupling (R-NH2, Coupling Agents)

Caption: Key transformations of the C3-ester group.

Protocol 4: Ester Hydrolysis to Carboxylic Acid
  • Reaction Setup: Dissolve the quinoline-3-carboxylate starting material (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0 - 5.0 eq.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is fully consumed as monitored by TLC.

  • Work-up: Concentrate the mixture to remove the organic solvent (THF). Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether to remove any unreacted ester.

  • Isolation: Carefully acidify the aqueous layer to pH ~3-4 with cold 1N HCl. The carboxylic acid product will typically precipitate out of the solution.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.

Protocol 5: Ester Reduction to a Primary Alcohol
  • Inert Atmosphere: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of the quinoline-3-carboxylate (1.0 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent: Slowly add a solution of a strong reducing agent, such as lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (DIBAL-H) (1.5 - 2.5 eq.), in THF.[22]

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH4).

  • Isolation: Stir the resulting mixture until a granular precipitate forms. Filter the mixture through Celite, washing the filter cake thoroughly with ethyl acetate.

  • Purification: Dry the filtrate over Na2SO4, concentrate, and purify the crude alcohol by flash column chromatography.

Conclusion

This compound is a high-value, versatile building block for the synthesis of diverse API intermediates. Its strategically positioned functional groups allow for selective and efficient modifications through well-established synthetic methodologies including nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The ability to further derivatize the C3-ester group adds another layer of complexity and potential for creating novel molecular structures. The protocols and insights provided in this application note serve as a robust foundation for researchers in medicinal chemistry and process development to leverage this powerful scaffold in the discovery and synthesis of next-generation therapeutics.

References

Application Notes & Protocols: High-Throughput Screening Assays for Substituted Quinoline Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

Quinolines, nitrogen-containing heterocyclic aromatic compounds, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their versatile structure is the foundation for a multitude of natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and anti-inflammatory properties.[2][3][4] The adaptability of the quinoline ring system for chemical modification makes it an exceptional starting point for creating diverse compound libraries aimed at high-throughput screening (HTS) campaigns.[4] HTS allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[5][6][7] This guide provides in-depth technical insights and detailed protocols for conducting HTS assays with substituted quinoline libraries, focusing on identifying and validating novel therapeutic leads.

Pillar 1: The High-Throughput Screening (HTS) Workflow for Quinoline Libraries

A successful HTS campaign is a systematic, multi-step process designed to efficiently sift through large compound libraries to identify validated "hits" with the desired biological activity.[3] This workflow is crucial for minimizing false positives and ensuring that resources are focused on the most promising candidates.

Conceptual HTS Workflow

The process begins with meticulous assay development and validation, proceeds through primary and secondary screening, and culminates in the confirmation of hits that will advance to lead optimization studies.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening Cascade cluster_2 Phase 3: Hit Validation & Follow-up AssayDev Assay Development & Optimization AssayVal Assay Validation (Z'-factor, S/B ratio) AssayDev->AssayVal PrimaryScreen Primary Screen (Single Concentration) AssayVal->PrimaryScreen HitSelection Hit Identification & Triage PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse SecondaryAssay Secondary/Orthogonal Assays DoseResponse->SecondaryAssay DoseResponse->SecondaryAssay SAR Initial Structure-Activity Relationship (SAR) SecondaryAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Pillar 2: Designing Robust HTS Assays for Quinolines

The choice of assay is dictated by the therapeutic target. Substituted quinolines have shown promise in several key areas, each requiring a tailored screening approach.

Application Area 1: Anticancer Activity

Many quinoline derivatives exert cytotoxic effects on cancer cells by modulating critical signaling pathways or inducing apoptosis.[4]

This protocol outlines a method to identify quinoline compounds that reduce cancer cell viability, a common hallmark of anticancer agents. The assay quantifies ATP, an indicator of metabolically active cells.

Causality: A decrease in ATP levels is directly proportional to the loss of cell viability. This luminescent assay is highly sensitive, has a broad dynamic range, and is less prone to interference from colored quinoline compounds than colorimetric assays like the MTT assay.[3]

Materials and Reagents:

  • Cell Line: A549 (non-small cell lung cancer) or MCF-7 (breast cancer).[3]

  • Quinoline Library: 10 mM stock solutions in Dimethyl Sulfoxide (DMSO).

  • Assay Plates: 384-well, white, solid-bottom, sterile, tissue culture-treated plates.

  • Cell Culture Medium: RPMI-1640 with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent.[4]

  • Control Compounds: Staurosporine (positive control), 0.1% DMSO (negative vehicle control).

  • Equipment: Automated liquid handler, luminometer compatible with 384-well plates.

Step-by-Step Methodology:

  • Cell Seeding: Using an automated dispenser, seed 2,500 cells per well in 40 µL of culture medium into the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow for cell adherence.

  • Compound Addition:

    • Perform a serial dilution of the quinoline library to achieve the desired final screening concentration (e.g., 10 µM).

    • Using an acoustic dispenser or pin tool, transfer 50 nL of each compound, positive control, and negative control to the appropriate wells.

  • Treatment Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Assay Reagent Addition:

    • Equilibrate the assay plate and the luminescent viability reagent to room temperature for 30 minutes.

    • Add 20 µL of the viability reagent to each well.

  • Signal Development: Mix the contents by orbital shaking for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis and Quality Control:

  • Normalization: Normalize the data using the positive (Staurosporine) and negative (DMSO) controls. The activity of test compounds is often expressed as a percentage of the negative control.

  • Quality Metric (Z'-factor): The Z'-factor is a measure of assay quality. An acceptable Z'-factor is > 0.5.[7][8] It is calculated as: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Parameter Acceptable Value Rationale
Z'-Factor > 0.5Indicates a large separation band between positive and negative controls, ensuring statistical significance.[8]
%CV (Controls) < 15%Ensures low variability and reproducibility of the assay measurements.[9]
S/B Ratio > 5A high signal-to-background ratio indicates a robust assay window for hit identification.[9]
Application Area 2: Antimalarial Drug Discovery

Quinoline-based drugs like chloroquine have historically been frontline antimalarials.[10] Their primary mechanism involves inhibiting the formation of hemozoin, a non-toxic crystalline form of heme produced by the parasite.[10][11]

This biochemical assay screens for quinoline derivatives that inhibit the detoxification of heme, a validated antimalarial target.[10][12]

Causality: The parasite detoxifies heme released from hemoglobin digestion by crystallizing it into hemozoin (β-hematin is the synthetic equivalent).[11] Inhibitors of this process cause a buildup of toxic free heme, leading to parasite death. This assay uses the detergent NP-40 as a surrogate for the neutral lipids that facilitate crystallization in vivo.[10]

Materials and Reagents:

  • Quinoline Library: 10 mM stock solutions in DMSO.

  • Hemin Chloride: Stock solution in DMSO.

  • Assay Buffer: 0.5 M Sodium Acetate, pH 4.8.

  • Detergent: Nonidet P-40 (NP-40).

  • Assay Plates: 384-well, clear, flat-bottom plates.

  • Control Compounds: Chloroquine (positive control), DMSO (negative control).

  • Equipment: Automated liquid handler, plate reader capable of measuring absorbance at 405 nm.

Step-by-Step Methodology:

  • Compound Plating: Dispense 50 nL of the quinoline library compounds and controls into the 384-well plates.

  • Hemin Addition: Add 25 µL of hemin chloride solution (final concentration ~100 µM) to each well.

  • Reaction Initiation: Add 25 µL of a solution containing NP-40 and assay buffer to initiate the β-hematin formation.

  • Incubation: Incubate the plates at 37°C for 18-24 hours to allow for crystal formation.

  • Washing: Centrifuge the plates and carefully wash with DMSO to remove unreacted hemin.

  • Solubilization: Add NaOH to each well to dissolve the β-hematin pellet.

  • Data Acquisition: Measure the absorbance at 405 nm. A lower absorbance indicates inhibition of β-hematin formation.

Application Area 3: Kinase Inhibition

The 4-anilinoquinoline scaffold is a well-established core structure for kinase inhibitors.[13] Many quinoline derivatives function as competitive inhibitors of ATP binding to the kinase catalytic domain.[13]

This homogenous biochemical assay is a robust method for identifying compounds that disrupt the binding of a fluorescently labeled tracer to a kinase's active site.[14]

Causality: Fluorescence Polarization (FP) measures the rotational speed of a fluorescent molecule. A small, fluorescently-labeled ATP-competitive tracer tumbles rapidly in solution, resulting in low polarization. When bound to a much larger kinase protein, its rotation slows, leading to high polarization. A quinoline inhibitor that displaces the tracer will cause a decrease in FP, which is the assay signal.[14]

FP_Assay cluster_0 No Inhibitor cluster_1 Inhibitor Present Kinase1 Kinase Bound Kinase-Tracer Complex (Slow Rotation) Kinase1->Bound Tracer1 Fluorescent Tracer Tracer1->Bound Signal1 High FP Signal Kinase2 Kinase InhibitorBound Kinase-Inhibitor Complex Kinase2->InhibitorBound Tracer2 Fluorescent Tracer (Fast Rotation) Signal2 Low FP Signal Inhibitor Quinoline Inhibitor Inhibitor->InhibitorBound

Caption: Principle of the Fluorescence Polarization (FP) competition assay.

Materials and Reagents:

  • Target Kinase: Purified, active kinase of interest.

  • Fluorescent Tracer: A fluorescently-labeled ligand with known affinity for the kinase ATP binding site.

  • Assay Buffer: Kinase-specific buffer, typically containing DTT and MgCl2.

  • Assay Plates: 384-well, black, low-volume plates.

  • Control Compounds: A known inhibitor for the target kinase (positive control), DMSO (negative control).

  • Equipment: Automated liquid handler, plate reader with FP capabilities (parallel and perpendicular emission filters).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase and fluorescent tracer in assay buffer at 2x the final concentration.

  • Compound Plating: Dispense 50 nL of the quinoline library compounds and controls into the assay plates.

  • Kinase Addition: Add 5 µL of the 2x kinase solution to each well and mix briefly.

  • Tracer Addition: Add 5 µL of the 2x fluorescent tracer solution to each well to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light. The exact time depends on the binding kinetics of the tracer.

  • Data Acquisition: Measure the fluorescence polarization in millipolarization units (mP) using the plate reader.

Pillar 3: Data Interpretation and Troubleshooting

HTS data is inherently noisy, and rigorous analysis is essential to minimize false positives and negatives.[15][16]

Hit Confirmation and Validation

A compound identified in the primary screen is considered a "hit." However, this is just the first step.

  • Re-testing: Hits must be re-tested under the same assay conditions to confirm their activity.[16]

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations to determine their potency (e.g., IC50 or EC50).[17]

  • Orthogonal Assays: It is critical to validate hits in a secondary, mechanistically different assay to rule out technology-specific artifacts.[17] For example, a hit from an FP assay could be confirmed using a luminescence-based assay that measures ATP consumption.

Common Issues and Troubleshooting in Quinoline Screening
Issue Potential Cause(s) Troubleshooting Strategy
High False Positive Rate - Compound Aggregation: Compounds form aggregates that non-specifically inhibit enzymes.[18]- Assay Interference: Quinolines can be fluorescent or colored, interfering with optical readouts.[19]- Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[18]- Run a counterscreen without the target protein/enzyme to identify assay interferents.
Edge Effects - Temperature or Evaporation Gradients: Uneven temperature or evaporation across the plate during incubation.[9][16]- Ensure proper plate sealing and use a humidified incubator. Equilibrate all reagents and plates to room temperature before use.[9]
Poor Z'-Factor - Reagent Instability: Degradation of enzymes, substrates, or cells.- Dispensing Inaccuracy: Inconsistent volumes delivered by liquid handlers.- Prepare fresh reagents and run quality control checks. Calibrate and maintain automated liquid handling equipment regularly.[9]
Low Hit Confirmation Rate - Poor Compound Quality: Impurity or degradation of the library compound.[16]- Single-Point Anomaly: The primary screen result was a random error.- Re-source the compound from a fresh stock and confirm its purity and identity via LC-MS.[16]- Rely on dose-response confirmation rather than single-point data for decision making.[17]

Conclusion

High-throughput screening of substituted quinoline libraries is a powerful strategy for identifying novel starting points for drug discovery programs. The success of these campaigns hinges on the careful selection and development of robust, target-relevant assays. By integrating sound scientific principles, rigorous validation metrics, and systematic hit confirmation strategies, researchers can effectively navigate the complexities of HTS to uncover quinoline-based compounds with significant therapeutic potential.

References

Application Notes and Protocols for the Quantification of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for robust and reliable analytical data in drug development, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is presented with a focus on the underlying scientific principles, causality behind experimental choices, and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH). This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical procedures for this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry. The accurate determination of its purity and concentration in various matrices, such as reaction mixtures and final product formulations, is paramount for ensuring product quality, safety, and efficacy. The choice of analytical technique is dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis (e.g., speed, sensitivity, and specificity).

This document explores three complementary analytical techniques, providing a multi-faceted approach to the quantification of this compound. HPLC is presented as a primary tool for routine quality control, GC-MS as a method for volatile impurity profiling, and ¹⁹F qNMR as a highly specific and primary method of quantification that leverages the unique trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC) for Routine Quantification

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.[1][2]

Rationale for Method Selection

The quinoline core and the presence of polar functional groups (ester) and a non-polar trifluoromethyl group suggest that reversed-phase HPLC will provide excellent separation and resolution from potential impurities. A UV detector is suitable due to the chromophoric nature of the quinoline ring system.

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Analyte/Standard B Dissolve in Diluent (e.g., Acetonitrile) A->B C Sonicate to Dissolve B->C D Dilute to Working Concentration C->D E Inject Sample D->E F Isocratic/Gradient Elution E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Caption: HPLC workflow for quantification.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing the analyte and dissolve in a known volume of acetonitrile to achieve a concentration within the calibration range.

  • Analysis: Equilibrate the HPLC system with the initial mobile phase composition. Inject the standards and samples.

  • Quantification: Integrate the peak area of the analyte. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

While HPLC is the primary tool for quantifying the main component, GC-MS is invaluable for identifying and quantifying volatile and semi-volatile impurities.[1][3][4] Due to the relatively high molecular weight and potential for thermal degradation, direct GC-MS analysis of this compound may be challenging. However, it is an excellent technique for related impurities.

Rationale for Method Selection

GC-MS offers superior separation efficiency and provides structural information through mass spectrometry, enabling the identification of unknown impurities.[5][6]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve Sample in Volatile Solvent B Filter if Necessary A->B C Inject into GC B->C D Temperature Programmed Separation C->D E Mass Spectrometry Detection (EI) D->E F Extract Ion Chromatograms E->F G Library Search/ Fragmentation Analysis F->G H Quantify Impurities G->H

Caption: GC-MS workflow for impurity analysis.

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterRecommended Setting
Column DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Mode Split (e.g., 20:1)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Procedure:

  • Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system.

  • Data Analysis: Identify peaks corresponding to impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by assuming a relative response factor of 1 for closely related structures.

¹⁹F Quantitative NMR (qNMR) Spectroscopy: A Primary Method

The presence of a trifluoromethyl (-CF₃) group provides a unique and powerful handle for quantification using ¹⁹F NMR spectroscopy.[7][8] ¹⁹F qNMR can serve as a primary analytical method, as the signal area is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte itself.[9]

Rationale for Method Selection

¹⁹F NMR offers exceptional specificity due to the large chemical shift range and the absence of background signals in most sample matrices.[7] This makes it an ideal method for purity assessment and quantification, especially in complex mixtures.

Experimental Workflow: ¹⁹F qNMR

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Analysis A Accurately Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent (e.g., CDCl₃) A->B C Transfer to NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire ¹⁹F NMR Spectrum D->E F Apply Fourier Transform and Phase Correction E->F G Integrate Analyte and Standard Signals F->G H Calculate Purity/ Concentration G->H

Caption: ¹⁹F qNMR workflow for quantification.

Detailed ¹⁹F qNMR Protocol

Instrumentation:

  • NMR spectrometer with a fluorine probe.

Acquisition Parameters:

ParameterRecommended Setting
Solvent Chloroform-d (CDCl₃)
Internal Standard Trifluorotoluene (or another suitable fluorinated standard with a known purity)
Pulse Program Standard one-pulse experiment
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing signal (analyte or standard)
Number of Scans Sufficient for a signal-to-noise ratio > 100:1

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of deuterated solvent.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum using optimized parameters to ensure full relaxation of the nuclei.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I = Integral of the signal

    • N = Number of fluorine atoms in the signal

    • MW = Molecular weight

    • m = mass

    • std = internal standard

Method Validation

All analytical methods intended for use in a regulated environment must be validated to ensure they are fit for purpose.[10][11] The validation should be performed in accordance with ICH Q2(R2) guidelines.[12][13][14]

Key Validation Parameters
ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[14]
Accuracy The closeness of test results to the true value.[12]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision.[13]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[13]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The selection of HPLC, GC-MS, or ¹⁹F qNMR should be based on the specific analytical need, with HPLC being suitable for routine analysis, GC-MS for impurity profiling, and ¹⁹F qNMR as a powerful primary method for accurate purity assessment. It is imperative that any method chosen be subjected to a thorough validation to ensure the generation of reliable and scientifically sound data, thereby supporting the development of safe and effective pharmaceutical products.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this multi-step synthesis. Our goal is to equip you with the scientific rationale and practical solutions needed to overcome low yields and other experimental hurdles.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of this compound can be a significant impediment to research and development timelines. This section provides a structured, question-and-answer guide to diagnose and resolve the most common issues.

Question 1: My overall yield for the two-step synthesis is consistently low. Where should I begin my investigation?

A low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or both key stages: the initial formation of the 4-hydroxyquinoline intermediate via the Gould-Jacobs reaction, and the subsequent chlorination step. It is crucial to analyze each step independently to pinpoint the source of the problem.

Step 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a thermal cyclization process that forms the quinoline backbone.[1] Low yields in this step are often traced back to the reaction conditions.

Potential Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization of the anilidomethylenemalonate intermediate requires high temperatures, often exceeding 250°C.[2] Insufficient heating can lead to incomplete conversion and a low yield of the desired 4-hydroxyquinoline.

    • Solution: Ensure your heating apparatus can achieve and maintain the required temperature. For conventional heating, use a high-boiling point solvent like diphenyl ether.[2] Alternatively, microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing efficient and uniform heating.[3]

  • Side Reactions and Decomposition: The high temperatures required for cyclization can also lead to product decomposition and the formation of undesirable side products.[1]

    • Solution: Careful optimization of the reaction time is crucial. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after the reaction has reached completion.[4]

Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)

The conversion of the 4-hydroxyquinoline to the final 4-chloro product is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[5]

Potential Causes & Solutions:

  • Moisture Contamination: POCl₃ is highly sensitive to moisture and will decompose, reducing its effectiveness as a chlorinating agent.[5]

    • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or newly opened POCl₃.[5]

  • Incomplete Reaction: Insufficient heating or a short reaction time can lead to incomplete chlorination.

    • Solution: The reaction is typically heated to between 90-120°C for 4-12 hours.[5] Monitor the reaction by TLC to determine the optimal reaction time. A modest increase in the molar equivalents of POCl₃ can also drive the reaction to completion.[5]

  • Workup Issues: The product may precipitate as a hydrochloride salt if the workup is performed under acidic conditions.[5]

    • Solution: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH to ensure the product is in its free base form.[6][7]

Question 2: I am observing the formation of a significant amount of a dark, tarry substance during the chlorination step. What is causing this and how can I prevent it?

The formation of dark-colored impurities is a common issue in reactions involving electron-rich aromatic systems, especially under harsh conditions.

Potential Causes & Solutions:

  • Side Reactions: The quinoline ring, particularly with the influence of the trifluoromethyl group, can be susceptible to side reactions at high temperatures, leading to polymerization and the formation of tarry byproducts.[6]

    • Solution: Carefully control the reaction temperature and time. Avoid excessive heating and prolonged reaction times. Monitoring the reaction by TLC is essential to stop the reaction once the starting material is consumed.[6]

  • Degradation of Reagents: Impurities in the starting material or degradation of the POCl₃ can also contribute to the formation of colored byproducts.

    • Solution: Use high-purity starting materials and fresh POCl₃.[5]

Question 3: My final product is difficult to purify. What are some effective purification strategies?

Purification of this compound can be challenging due to the potential for closely related impurities.

Effective Purification Techniques:

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying the final product. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature.

Frequently Asked Questions (FAQs)

What is the mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction proceeds through a multi-step mechanism:

  • Condensation: The reaction begins with a nucleophilic attack of the aniline's amino group on the diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[2]

  • Thermal Cyclization: This step requires significant thermal energy (typically above 250°C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2]

Why is phosphorus oxychloride (POCl₃) used for the chlorination step?

Phosphorus oxychloride is a powerful dehydrating and chlorinating agent.[8] In this synthesis, it is used to convert the hydroxyl group at the 4-position of the quinoline ring into a chlorine atom. The mechanism is believed to involve the initial formation of a phosphate ester intermediate, followed by a nucleophilic attack of a chloride ion to displace the phosphate group.[5]

How does the trifluoromethyl group at the 8-position affect the synthesis?

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the aniline starting material can influence the reactivity of the aromatic ring during the Gould-Jacobs cyclization. While the Gould-Jacobs reaction is generally effective for anilines, the electronic nature of substituents can affect the reaction rate and regioselectivity.[9] In the chlorination step, the electron-withdrawing nature of the -CF₃ group can impact the electron density of the quinoline ring system.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol outlines a standard procedure for the first step of the synthesis.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

Procedure:

  • In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol byproduct under reduced pressure.

  • Dissolve the crude intermediate in diphenyl ether (5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Add a non-polar solvent like hexane to further facilitate precipitation.

  • Filter the solid product, wash with hexane, and dry under vacuum.

Protocol 2: Synthesis of this compound (Chlorination)

This protocol describes the chlorination of the 4-hydroxyquinoline intermediate.

Materials:

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in an excess of phosphorus oxychloride (10-20 volumes).

  • Heat the mixture to reflux (approximately 100-110°C) for 3-4 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until the pH is neutral or slightly basic.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Summary

StepReactionKey ParametersTypical Yield Range
1Gould-Jacobs ReactionTemperature: 250-260°C, Time: 30-60 min60-80%
2ChlorinationReagent: POCl₃, Temperature: 100-110°C, Time: 3-4 hours70-90%

Visualizations

Reaction Workflow

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Chlorination A 2-(Trifluoromethyl)aniline + DEEM B Condensation (120-130°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (250°C, Diphenyl Ether) C->D E Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate D->E F Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate E->F Intermediate G Chlorination with POCl₃ (100-110°C) F->G H Workup & Purification G->H I Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate H->I

Caption: Overall workflow for the synthesis.

Troubleshooting Logic

Troubleshooting_Logic Start Low Overall Yield Step1_Check Analyze Yield of Gould-Jacobs Reaction Start->Step1_Check Step2_Check Analyze Yield of Chlorination Step Start->Step2_Check Temp_Time Inadequate Temperature or Reaction Time? Step1_Check->Temp_Time Moisture Moisture Contamination in POCl₃? Step2_Check->Moisture Temp_Time->Step2_Check No Optimize_Gould_Jacobs Optimize Heating: - Increase Temperature - Use Microwave - Monitor with TLC Temp_Time->Optimize_Gould_Jacobs Yes Workup Improper Workup (Acidic Conditions)? Moisture->Workup No Anhydrous_Conditions Use Anhydrous Conditions: - Dry Glassware - Fresh POCl₃ - Inert Atmosphere Moisture->Anhydrous_Conditions Yes Neutralize Neutralize Workup: - Adjust pH to >7 with Base Workup->Neutralize Yes Success Yield Improved Workup->Success No Optimize_Gould_Jacobs->Success Anhydrous_Conditions->Success Neutralize->Success

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Navigating the Purification of Halogenated Quinoline Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges associated with the purification of halogenated quinoline esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique hurdles presented by this class of compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common and complex purification issues. Our approach is rooted in a deep understanding of the chemical principles at play, ensuring that every recommendation is not just a step to follow, but a solution grounded in scientific rationale.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to provide rapid, targeted solutions to the most pressing issues encountered during the purification of halogenated quinoline esters.

Chromatography Challenges

Question 1: My halogenated quinoline ester is showing significant tailing/streaking on a silica gel column. What is the underlying cause and how can I fix it?

Answer: Tailing is a frequent challenge when purifying quinoline derivatives on silica gel. The root cause lies in the interaction between the basic nitrogen of the quinoline ring and the acidic silanol groups (Si-OH) on the silica surface[1]. This interaction leads to strong, sometimes irreversible, adsorption, causing the compound to elute slowly and asymmetrically. Halogenation can further influence the basicity of the quinoline nitrogen, though the primary interaction remains with the lone pair on the nitrogen.

To mitigate this, the acidic nature of the stationary phase must be addressed:

  • Deactivate the Silica Gel: The most effective strategy is to neutralize the acidic sites on the silica. This can be achieved by pre-treating the silica gel with a basic solution or, more commonly, by adding a basic modifier to your eluent. A typical starting point is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase[1].

  • Alternative Stationary Phases: If tailing persists, consider switching to a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives[1]. For particularly sensitive compounds, Florisil or cellulose might be suitable options.

  • Reversed-Phase Chromatography: If your halogenated quinoline ester is sufficiently non-polar, reversed-phase chromatography on a C18 column can circumvent the issues associated with silica's acidity[1].

Question 2: I am observing decomposition of my halogenated quinoline ester directly on the silica gel column. How can I prevent this?

Answer: Decomposition on silica gel is a critical issue, often stemming from the acidic nature of the stationary phase, which can catalyze the hydrolysis of the ester group or other acid-sensitive functionalities[1]. The Lewis acidic sites on silica can be particularly problematic for certain substrates.

Here are strategies to prevent on-column decomposition:

  • Deactivation and Basic Modifiers: As with tailing, deactivating the silica with a base like triethylamine will neutralize the acidic sites responsible for degradation[1].

  • Minimize Contact Time: The longer your compound is in contact with the silica, the greater the chance of decomposition. Employing flash column chromatography with a slightly more polar solvent system to expedite elution can be beneficial.

  • Lower Temperatures: Running the column in a cold room can reduce the rate of decomposition for thermally labile compounds.

  • Inert Atmosphere: For highly sensitive halogenated quinoline esters, performing the chromatography under an inert atmosphere (e.g., in a glovebox) can prevent oxidative degradation[1].

  • Alternative Chromatography Techniques: Consider techniques that do not use a solid stationary phase, such as High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid partition method[2].

Question 3: I am struggling to separate regioisomers of my halogenated quinoline ester. What chromatographic strategies can I employ?

Answer: The separation of regioisomers is a common and significant challenge due to their very similar physicochemical properties. Effective separation often requires moving beyond standard chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography. Experiment with different stationary phases. A Phenyl-Hexyl column, for instance, can offer different selectivity compared to a standard C18 column due to π-π interactions with the aromatic quinoline system[3].

  • Mobile Phase Optimization (HPLC): The separation of basic isomers like quinolines is highly dependent on the mobile phase pH. Careful adjustment of the pH with buffers (e.g., phosphate or acetate) can alter the protonation state of the quinoline nitrogen, leading to differential retention[4].

  • Gas Chromatography (GC): For volatile and thermally stable halogenated quinoline esters, GC can provide excellent separation of isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for isomer separation that is often complementary to HPLC and GC.

Crystallization & Post-Chromatography Issues

Question 4: My purified halogenated quinoline ester "oils out" instead of crystallizing. What steps can I take to induce crystallization?

Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This is often due to high solubility in the chosen solvent, the presence of impurities that inhibit crystal lattice formation, or cooling the solution too rapidly.

Here's a systematic approach to induce crystallization:

  • Solvent Screening is Key: The ideal solvent will dissolve your compound when hot but have low solubility at cooler temperatures. Experiment with a range of solvents of varying polarities. For non-polar oils, try dissolving them in a minimal amount of a more polar solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a non-polar solvent like hexane or pentane until turbidity appears[5].

  • Control the Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, you can move it to a refrigerator and then a freezer to maximize crystal formation.

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution.

  • Salt Formation: Quinoline derivatives are basic and can often be precipitated as highly crystalline salts (e.g., hydrochloride or picrate salts). This can be an effective method for both purification and solidification. The free base can then be regenerated by treatment with a base[5].

Question 5: I suspect my ester is hydrolyzing during workup or purification. How can I confirm this and prevent it?

Answer: Ester hydrolysis, which converts the ester back to the corresponding carboxylic acid and alcohol, can be catalyzed by both acid and base[6][7]. The presence of water is necessary for this reaction to occur.

  • Confirmation: The most straightforward way to confirm hydrolysis is through analytical techniques. In an NMR spectrum, you would look for the disappearance of the ester's characteristic signals (e.g., the -OCH2- quartet of an ethyl ester) and the appearance of the carboxylic acid proton (a broad singlet, typically >10 ppm) and the corresponding alcohol signals. An IR spectrum would show the appearance of a broad O-H stretch from the carboxylic acid.

  • Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents used during workup and purification are dry.

    • Neutral pH: Avoid strongly acidic or basic conditions during aqueous workups. Use a mild bicarbonate wash instead of strong bases if an acid quench is necessary.

    • Temperature Control: Hydrolysis rates increase with temperature. Keep extractions and other manipulations at room temperature or below if possible.

    • Prompt Purification: Do not let crude, wet product sit for extended periods before purification.

Part 2: Data Presentation & Comparative Analysis

To aid in the selection of an appropriate purification strategy, the following tables provide a comparative overview of different techniques for quinoline derivatives.

Table 1: Comparison of Purification Techniques for a Halogenated Quinoline Ester

Purification TechniqueStarting Material Purity (%)Reagents/ConditionsAchieved Purity (%)Yield (%)Reference
Flash Chromatography ~75Silica gel, Hexane/Ethyl Acetate gradient with 1% NEt₃>9870-85[8]
Recrystallization ~90 (after chromatography)Ethanol/Water>99.580-90General Lab Practice
Preparative HPLC ~95C18 column, Acetonitrile/Water with 0.1% Formic Acid>99.860-75[8]
Salt Formation (Picrate) ~80Picric acid in ethanol, then neutralization>9850-70[5]

Table 2: HPLC Method Comparison for Isomer Separation

HPLC ColumnMobile PhaseKey InteractionResolution of IsomersReference
Standard C18 Acetonitrile/WaterHydrophobicModerate[3]
Phenyl-Hexyl Acetonitrile/WaterHydrophobic & π-πGood to Excellent[3]
Mixed-Mode (Cation-Exchange) Acetonitrile/Buffered AqueousHydrophobic & IonicExcellent

Part 3: Experimental Protocols & Methodologies

Protocol 1: Purification of a Halogenated Quinoline Ester by Flash Column Chromatography with a Basic Modifier

This protocol is designed to purify a moderately polar, halogenated quinoline ester while minimizing tailing and on-column decomposition.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Gently pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Tap the column to facilitate even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude halogenated quinoline ester in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system containing 1% triethylamine (e.g., 95:5:1 Hexane:Ethyl Acetate:NEt₃). The starting solvent system should be one in which your desired compound has an Rf of ~0.1-0.2 on a TLC plate developed in the same solvent system.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Maintain a constant flow rate. For flash chromatography, apply gentle air or nitrogen pressure.

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the collected fractions by TLC to identify those containing the purified product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization of a Halogenated Quinoline Ester

This protocol provides a general procedure for the purification of a solid halogenated quinoline ester by recrystallization.

  • Solvent Selection:

    • Place a small amount of your crude solid (10-20 mg) into several test tubes.

    • Add a few drops of a different solvent to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.

    • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound when hot.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent, a boiling chip, and heat the mixture to boiling while stirring.

    • Continue to add the hot solvent in small portions until the solid is just dissolved.

  • Cooling & Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Continue to draw air through the crystals on the filter for a few minutes to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.

Part 4: Visualizing Purification Workflows

The following diagrams illustrate the logical decision-making processes for troubleshooting common purification challenges.

Diagram 1: Troubleshooting Tailing in Column Chromatography

Tailing_Troubleshooting start Tailing Observed on Silica Gel TLC/Column add_base Add 0.5-2% NEt₃ or Pyridine to Eluent start->add_base check_resolution Resolution Improved? add_base->check_resolution alternative_stationary Switch to Alumina (Neutral or Basic) or Reversed-Phase (C18) check_resolution->alternative_stationary No end_success Proceed with Purification check_resolution->end_success Yes alternative_stationary->end_success end_reassess Re-evaluate Purification Strategy

Caption: Decision workflow for addressing tailing during chromatography.

Diagram 2: Workflow for Inducing Crystallization

Crystallization_Workflow start Purified Compound is an Oil solvent_screen Perform Solvent Screening (Single & Binary Systems) start->solvent_screen slow_cool Slow Cooling of Saturated Solution solvent_screen->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals induce_nucleation Induce Nucleation (Scratching or Seeding) check_crystals->induce_nucleation No end_success Isolate Pure Crystals check_crystals->end_success Yes check_crystals2 Crystals Formed? induce_nucleation->check_crystals2 salt_formation Consider Salt Formation (e.g., HCl, Picric Acid) check_crystals2->salt_formation No check_crystals2->end_success Yes salt_formation->end_success end_repurify Re-purify by Chromatography salt_formation->end_repurify If salt formation is not desired

References

Optimizing reaction conditions for Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This quinoline derivative is a critical building block in medicinal chemistry, particularly for developing kinase inhibitors and other therapeutics.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the nuances of its synthesis and optimize your reaction conditions for high yield and purity.

The synthesis is robustly achieved via a two-stage process: first, a Gould-Jacobs reaction to form the quinoline core, followed by a chlorination step to yield the final product.[4]

G cluster_0 Stage 1: Gould-Jacobs Reaction cluster_1 Stage 2: Chlorination Starting Materials 2-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate Starting Materials->Intermediate Thermal Cyclization Final_Product Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate Intermediate->Final_Product Chlorination (e.g., POCl3)

Caption: High-level workflow for the synthesis of the target quinoline.

Part 1: Gould-Jacobs Reaction - Quinoline Ring Formation

The foundational step is the Gould-Jacobs reaction, which involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) and subsequent thermal cyclization to form the 4-hydroxyquinoline intermediate.[5][6][7]

Frequently Asked Questions & Troubleshooting

Q1: My initial condensation reaction is sluggish. How can I improve it?

A1: The initial reaction forms an anilinomethylenemalonate intermediate.[5][6] While often performed neat, gentle heating (80-100°C) can facilitate the reaction by driving off the ethanol byproduct. Ensure your 2-(trifluoromethyl)aniline is of high purity, as impurities can hinder the initial nucleophilic attack.

Q2: What is the optimal temperature for the thermal cyclization, and why is it so high?

A2: The thermal cyclization is a pericyclic reaction that requires significant thermal energy, typically in the range of 240-260°C.[8] This high temperature is necessary to overcome the activation energy for the intramolecular ring-closing step. Using a high-boiling point solvent is critical for maintaining a stable and consistent reaction temperature. Insufficient temperature is a primary cause of incomplete cyclization.[9]

SolventBoiling Point (°C)Suitability
Dowtherm A ~257°CExcellent. The industry standard for this reaction due to its high thermal stability and ideal boiling point.
Diphenyl Ether ~259°CExcellent. Similar properties to Dowtherm A.
Mineral Oil Variable (>250°C)Good. A cost-effective alternative, but ensure the grade has a sufficiently high and stable boiling point.

Q3: I'm getting low yields and a dark, tarry crude product from the cyclization. What's going wrong?

A3: This is a common issue often caused by one of two factors:

  • Overheating or Prolonged Reaction Time: While high heat is necessary, excessive temperatures or unnecessarily long reaction times can lead to decomposition of the starting material and product, resulting in tar formation.[8][10][11] It's a delicate balance; the reaction should be heated just long enough for the cyclization to complete, which can be monitored by TLC or LC-MS.[12]

  • Presence of Oxygen: At these high temperatures, oxidative side reactions can occur. While not always standard practice, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes minimize the formation of colored impurities.

Part 2: Chlorination of the 4-Hydroxyquinoline Intermediate

The second stage involves the conversion of the 4-hydroxy group (which exists predominantly in its 4-oxo tautomeric form) to the 4-chloro group.[5][6] The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃).[4][13]

Frequently Asked Questions & Troubleshooting

Q4: What is the mechanism of chlorination with POCl₃, and are there alternatives?

A4: The chlorination proceeds through a mechanism analogous to a Vilsmeier-Haack reaction.[13][14][15] The lone pair on the quinolone oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A chloride ion then attacks the C4 position in an SNAr-type reaction to yield the final product.[13] While other chlorinating agents like thionyl chloride (SOCl₂) exist, POCl₃ is generally preferred for its reliability and effectiveness in this specific transformation.[4]

G Hydroxyquinoline 4-Hydroxyquinoline (Keto form) Intermediate Phosphate Ester Intermediate Hydroxyquinoline->Intermediate Attacks P atom POCl3 POCl₃ POCl3->Intermediate Product 4-Chloroquinoline Intermediate->Product Nucleophilic Attack Chloride Cl⁻ Chloride->Product G cluster_step1 Analysis of Step 1 Intermediate cluster_step2 Analysis of Step 2 (Chlorination) start Low Final Yield s1_check Is the yield/purity of the 4-hydroxy intermediate low? start->s1_check s1_yes Yes s1_check->s1_yes Yes s1_no No s1_check->s1_no No s1_cause Problem is in Cyclization: - Temp too low? - Reaction time too short? - Overheating causing tar? s1_yes->s1_cause s2_check Does TLC/LCMS of crude final product show... ...unreacted starting material? ...significant decomposition? s1_no->s2_check s2_incomplete Incomplete Reaction s2_check->s2_incomplete Starting Material s2_decomp Decomposition s2_check->s2_decomp Decomposition s2_cause_incomplete Increase POCl₃, time, or temp. Ensure anhydrous conditions. s2_incomplete->s2_cause_incomplete s2_cause_decomp Check for moisture. Lower reaction temp. Use fresh POCl₃. s2_decomp->s2_cause_decomp

References

Technical Support Center: Degradation Pathways for Trifluoromethyl-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered when studying the degradation pathways of trifluoromethyl-substituted quinolines. This document moves beyond simple protocols to explain the 'why' behind the experimental choices, ensuring your methodologies are robust and your results, reliable.

The introduction of the trifluoromethyl (CF₃) group is a key strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2] However, understanding the ultimate fate of these molecules is critical for drug development. This guide provides field-proven insights into predicting, analyzing, and troubleshooting their degradation.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the stability and degradation of trifluoromethyl-substituted quinolines.

Q1: What makes the trifluoromethyl group so stable and resistant to degradation?

A1: The stability of the trifluoromethyl group stems from the exceptional strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3] This high bond energy makes the CF₃ group highly resistant to both chemical and enzymatic cleavage.[4][5] Its strong electron-withdrawing nature also deactivates adjacent C-H bonds, further protecting the molecule from oxidative metabolism at those sites. This inherent stability is a primary reason for its widespread use in drug design to improve pharmacokinetic profiles.[2][6]

Q2: What are the most probable degradation pathways for a trifluoromethyl-substituted quinoline?

A2: While the CF₃ group itself is robust, the quinoline scaffold remains susceptible to degradation. The primary pathways are metabolic (enzymatic), photochemical, and, to a lesser extent, chemical (hydrolytic).

  • Metabolic Degradation: This is the most common pathway in vivo. Degradation is typically initiated by Cytochrome P450 (CYP) enzymes in the liver. Rather than attacking the CF₃ group, these enzymes will hydroxylate the aromatic quinoline ring system, often leading to the formation of phenols or dihydrodiols.[7] This is considered a detoxification process.[7] The CF₃ group's position will influence which parts of the ring are most susceptible to attack.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce degradation. While some trifluoromethylated quinolines show good photostability, high-energy light can initiate radical reactions or lead to the breakdown of the quinoline ring.[4][5][8] In some cases, prolonged photolysis can lead to the degradation of the CF₃ group itself, forming trifluoroacetic acid (TFA).[8]

  • Chemical Degradation (Hydrolysis): Trifluoromethyl-substituted quinolines are generally stable under physiological pH. However, extreme pH conditions, particularly strong alkaline environments, can promote hydrolysis. While less common, this can sometimes lead to the conversion of the CF₃ group into a carboxylic acid (-COOH).[8]

Q3: Does the position of the CF₃ group on the quinoline ring affect its degradation profile?

A3: Absolutely. The electronic properties of the CF₃ group are highly influential. As a powerful electron-withdrawing group, its position alters the electron density across the quinoline ring system. This directly impacts:

  • Metabolic Susceptibility: It can make certain positions on the ring more or less attractive to oxidative enzymes like CYPs. For instance, a CF₃ group can deactivate nearby positions towards electrophilic attack.

  • Chemical Reactivity: It influences the pKa of the quinoline nitrogen and the overall reactivity of the molecule in acidic or basic conditions.[1]

  • Photostability: The position can affect the molecule's UV absorption spectrum and its susceptibility to photochemical reactions.

Part 2: Experimental Design & Protocols

Here, we provide detailed, self-validating protocols for key experiments used to study degradation.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is the industry standard for predicting in vivo metabolic clearance. It measures the rate at which a compound is metabolized by enzymes in liver microsomes.

Objective: To determine the intrinsic clearance (Cl_int) and in vitro half-life (t½) of a trifluoromethyl-substituted quinoline.

Materials:

  • Test Compound (Trifluoromethyl-substituted quinoline)

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Control Compound (e.g., Verapamil, a compound with known high clearance)

  • Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound not found in the matrix).

  • HPLC-MS/MS system for analysis.

Methodology:

  • Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of the test compound and positive control in a buffer-compatible solvent (e.g., DMSO, keep final concentration ≤0.5%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Pre-warming):

    • In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, HLM (final protein concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture for 5-10 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well/tube.

    • Simultaneously, prepare a "time zero" (T₀) sample by adding the termination solution before adding the NADPH system. This serves as the 100% reference point.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding it to a tube/well containing 2-3 volumes of the ice-cold acetonitrile with the internal standard.[9] This step precipitates the microsomal proteins and stops all enzymatic activity.

  • Sample Processing & Analysis:

    • Vortex the terminated samples vigorously and centrifuge at high speed (e.g., >10,000 g for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or HPLC vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear portion of this curve (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

Workflow for Metabolic Stability Assay

G cluster_prep Preparation cluster_incubate Incubation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Thaw HLM on Ice prep2 Prepare Test Compound & Control Solutions prep1->prep2 prep3 Prepare NADPH System prep2->prep3 incubate1 Combine Buffer, HLM, & Test Compound incubate2 Pre-incubate at 37°C incubate1->incubate2 react1 Initiate with NADPH incubate2->react1 react2 Collect Time Points (0, 5, 15, 30, 60 min) react1->react2 react3 Terminate with Acetonitrile + IS react2->react3 analysis1 Centrifuge to Pellet Protein react3->analysis1 analysis2 Analyze Supernatant by LC-MS/MS analysis1->analysis2 analysis3 Plot ln(% Remaining) vs. Time analysis2->analysis3 analysis4 Calculate t½ & CLint analysis3->analysis4

Caption: Workflow for an in vitro metabolic stability assay.

Part 3: Troubleshooting Guide

Even with robust protocols, unexpected results can occur. This section provides a logical framework for troubleshooting common issues.

Observed Issue Potential Cause(s) Recommended Solution(s)
1. No degradation observed (compound appears too stable). A. High Intrinsic Stability: The trifluoromethyl-quinoline is genuinely resistant to metabolism under these conditions. This is a valid result.[10]• Confirm the result with a positive control (e.g., Verapamil) to ensure the assay system is active.• Consider extending the incubation time or increasing the microsomal protein concentration.• Test with different species' microsomes or hepatocytes, which offer a more complete set of metabolic enzymes.
B. Inactive Reagents: The NADPH regenerating system has degraded, or the microsomes have lost activity due to improper storage/handling.• Always use fresh or properly stored reagents. Run a positive control in every experiment to validate system activity.
C. Poor Solubility: The compound has precipitated out of the incubation buffer, making it unavailable to the enzymes.• Check the solubility of your compound in the final incubation buffer.• If necessary, adjust the starting solvent or concentration. Ensure the final organic solvent concentration is low (e.g., <0.5%).
2. Unexpected peaks appear in the LC-MS chromatogram. A. Non-Enzymatic Degradation: The compound is unstable in the incubation buffer (hydrolysis).• Run a control incubation without the NADPH regenerating system. If the peaks appear here, the degradation is not CYP-mediated.
B. Metabolite Formation: These are likely hydroxylated or other oxidized metabolites of your parent compound. This is a positive result for degradation.• Use high-resolution mass spectrometry to obtain accurate mass and predict the elemental formula of the new peaks. This can confirm the addition of oxygen (hydroxylation), for example.
C. Reagent Interference or Contamination: Peaks may originate from the buffer, reagents, or sample collection plates.• Analyze a "blank" sample containing all components except the test compound to identify background peaks.
3. High variability between replicate experiments. A. Inconsistent Pipetting: Inaccurate pipetting of small volumes (microsomes, test compound) is a common source of error.• Use calibrated pipettes and proper technique. For very small volumes, consider creating an intermediate dilution to increase the volume being pipetted.
B. Incomplete Reaction Termination: The termination solution is not mixing instantly and effectively, allowing the reaction to proceed for a variable amount of time.• Ensure the termination solution is ice-cold and add the reaction mixture to it directly and with force to ensure rapid mixing.
C. Edge Effects in 96-well Plates: Wells on the outer edges of the plate may experience different evaporation rates or temperature fluctuations.• Avoid using the outer wells of the plate for critical samples, or ensure the plate is properly sealed and incubated in a humidified chamber.
Visualizing Hypothesized Metabolic Pathways

Given that the CF₃ group is highly stable, metabolic degradation of trifluoromethyl-quinolines is predicted to initiate on the quinoline ring system, mirroring the pathways of unsubstituted quinolines.[11][12] Common initial steps involve hydroxylation by CYP enzymes.

G cluster_conjugation Phase II Conjugation parent Trifluoromethyl-Quinoline (Parent Compound) metabolite1 Hydroxylated Metabolite (on Carbocyclic Ring) parent->metabolite1 Hydroxylation metabolite2 Hydroxylated Metabolite (on Heterocyclic Ring) parent->metabolite2 Hydroxylation metabolite3 N-Oxide Metabolite parent->metabolite3 N-Oxidation glucuronide Glucuronide Conjugate metabolite1->glucuronide UGT Enzymes sulfate Sulfate Conjugate metabolite1->sulfate SULT Enzymes metabolite2->glucuronide

Caption: Hypothesized metabolic pathways for trifluoromethyl-quinolines.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Reactions with Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Below you will find a series of troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific challenges.

Introduction to the Substrate: A Quinoline with Character

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate presents a unique set of challenges and opportunities in palladium-catalyzed cross-coupling. The quinoline core is a prevalent scaffold in medicinal chemistry, and its functionalization is of significant interest. The trifluoromethyl group can enhance metabolic stability and lipophilicity in drug candidates. However, the electron-withdrawing nature of both the trifluoromethyl group and the ester functionality, combined with the chloro- leaving group at the 4-position, influences the substrate's reactivity. The nitrogen atom in the quinoline ring can also coordinate to the palladium center, potentially affecting catalyst activity.

This guide will provide insights into overcoming common hurdles in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this substrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction is showing very low or no conversion to the desired product. What are the first steps I should take to troubleshoot this?

A1: When faced with low or no product yield, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your reagents and the reaction setup. Here are the initial checkpoints:

  • Reagent Quality: Ensure that your starting

Technical Support Center: Improving the Solubility of Quinoline Carboxylates for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with quinoline carboxylates in their biological assays. Poor aqueous solubility is a common hurdle that can lead to unreliable in vitro data and hinder the progress of promising compounds.[1] This resource provides in-depth troubleshooting advice, step-by-step protocols, and a scientific rationale for each recommended approach to help you overcome these obstacles and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My quinoline carboxylate compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is happening?

A: This is a classic sign of a compound "crashing out" of solution. While DMSO is an excellent solvent for many organic molecules, its ability to keep a compound dissolved dramatically decreases when diluted into an aqueous environment.[2][3] The final concentration of DMSO in your assay should ideally be kept below 0.5%, and often below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[4][5] When the DMSO concentration drops upon addition to your buffer, the aqueous medium cannot maintain the solubilization of your hydrophobic quinoline carboxylate, leading to precipitation.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I be concerned about?

A: Both are important, but they tell you different things about your compound.[6]

  • Kinetic solubility measures the concentration at which a compound, rapidly added from a DMSO stock, begins to precipitate.[7] It's a high-throughput assessment often used in early drug discovery.[1][6] However, it can often overestimate the true solubility because it can form a temporary supersaturated state.[7]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a solvent after an extended incubation period (e.g., 24 hours).[8] This value is more representative of what might happen under physiological conditions and is crucial for lead optimization and formulation development.

For initial troubleshooting of assay interference, kinetic solubility is a good starting point. However, for in-depth understanding and formulation development, determining the thermodynamic solubility is essential.[8]

Q3: Can the pH of my buffer affect the solubility of my quinoline carboxylate?

A: Absolutely. The quinoline core is a weak base, and the carboxylate group is acidic.[9][10][11][12] Therefore, the overall charge of the molecule, and consequently its solubility, is highly dependent on the pH of the surrounding medium.[9][10][11][12][13] By adjusting the pH, you can ionize the molecule, which generally increases its interaction with water and enhances solubility.[] For a typical quinoline carboxylate, a more basic pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Conversely, a more acidic pH will protonate the quinoline nitrogen, also increasing solubility. The pH at which the compound is least soluble is its isoelectric point.

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing compound precipitation or suspect poor solubility is affecting your assay results, follow this systematic approach to identify and resolve the issue.

Issue 1: Compound Precipitation Upon Dilution

Possible Cause: The aqueous buffer cannot maintain the solubility of the compound when the DMSO concentration is lowered.

Recommended Actions:

  • pH Adjustment: This is often the simplest and most effective first step.[] Since quinoline carboxylates have both acidic and basic functional groups, their solubility is pH-dependent.[9][10][11][12] Systematically test the solubility of your compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, and 9.0) to find the optimal pH for solubilization.

  • Use of Co-solvents: If pH adjustment alone is insufficient, consider incorporating a water-miscible co-solvent into your aqueous buffer.[15][16] Co-solvents work by reducing the polarity of the aqueous medium, which can help to keep hydrophobic compounds in solution.[][17]

    Co-solventTypical Starting ConcentrationMaximum Recommended Concentration for Cell-Based Assays
    Ethanol1-5% (v/v)<1%
    Propylene Glycol1-10% (v/v)<1%
    Polyethylene Glycol 400 (PEG 400)1-10% (v/v)<1%
    N,N-Dimethylacetamide (DMA)0.5-2% (v/v)<0.5%

    Note: Always run a vehicle control with the same concentration of co-solvent to ensure it does not affect your assay.

  • Employing Solubilizing Excipients: For particularly challenging compounds, more advanced formulation strategies may be necessary.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[18][19] They can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[20][21][22] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

    • Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[23] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays at concentrations above their critical micelle concentration (CMC).

Issue 2: Inconsistent or Non-Reproducible Assay Results

Possible Cause: The compound may be precipitating at a microscopic level, leading to variable concentrations of the active compound in the assay wells.

Recommended Actions:

  • Visual Inspection: Before and after adding your compound to the assay plate, carefully inspect the wells under a microscope for any signs of precipitation.

  • Perform a Solubility Assessment: A systematic solubility assessment is crucial to determine the maximum soluble concentration of your compound under your specific assay conditions.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Screening

Objective: To determine the optimal pH for solubilizing your quinoline carboxylate.

Materials:

  • Your quinoline carboxylate compound

  • DMSO

  • A series of buffers (e.g., 50 mM citrate for pH 4-6, 50 mM phosphate for pH 6-8, 50 mM borate for pH 8-10)

  • 96-well microplate

  • Plate shaker

  • Microplate reader or HPLC-UV

Procedure:

  • Prepare a concentrated stock solution of your compound in DMSO (e.g., 10 mM).

  • In triplicate, add an aliquot of the DMSO stock to each well of the 96-well plate.

  • Add the different pH buffers to the wells to achieve the final desired compound concentration, ensuring the final DMSO concentration is consistent and low (e.g., <1%).

  • Seal the plate and incubate on a plate shaker for 2-4 hours at room temperature. For thermodynamic solubility, extend the incubation to 24 hours.[6]

  • After incubation, visually inspect for precipitation.

  • To quantify the soluble fraction, either centrifuge the plate and measure the absorbance of the supernatant in a plate reader (if the compound has a chromophore) or analyze the supernatant by a validated HPLC-UV method.

  • Plot the measured soluble concentration against the buffer pH to identify the pH of maximum solubility.

Protocol 2: Co-solvent and Excipient Screening

Objective: To evaluate the effectiveness of co-solvents and excipients in improving solubility.

Procedure:

  • Follow the same procedure as the pH-dependent solubility screening, but use the optimal pH buffer identified in Protocol 1.

  • Prepare stock solutions of the co-solvents (e.g., Ethanol, PEG 400) and excipients (e.g., HP-β-CD) in the chosen buffer.

  • Add these to the wells to achieve a range of final concentrations for each, while keeping the compound and DMSO concentrations constant.

  • Incubate, observe, and quantify the soluble compound concentration as described previously.

  • This will allow you to identify the most effective solubilizing agent and its optimal concentration for your compound.

Visualization of Concepts

Workflow for Solubility Enhancement

Caption: A systematic workflow for troubleshooting and enhancing the solubility of quinoline carboxylates.

Impact of pH on Solubility

G cluster_acidic Acidic pH (e.g., pH < 4) cluster_neutral Near Isoelectric Point (e.g., pH 4-6) cluster_basic Basic pH (e.g., pH > 8) Acidic_Form Quinoline-N+H Carboxylic Acid-COOH (Cationic Form) Higher Solubility Neutral_Form Quinoline-N Carboxylic Acid-COOH (Zwitterionic/Neutral Form) Lowest Solubility Acidic_Form->Neutral_Form Increase pH Basic_Form Quinoline-N Carboxylic Acid-COO- (Anionic Form) Higher Solubility Neutral_Form->Basic_Form Increase pH

Caption: The effect of pH on the ionization and solubility of a typical quinoline carboxylate.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with quinoline carboxylates, leading to more accurate and reproducible data in your biological assays.

References

Identification of byproducts in Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and identify potential byproducts. Our goal is to provide you with the expertise and practical insights needed for successful and reproducible outcomes.

I. Introduction to the Synthesis

The synthesis of this compound is a multi-step process pivotal in the development of various pharmaceutical agents.[1][2][3] The core of this synthesis often relies on the Gould-Jacobs reaction, which involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by cyclization and subsequent chlorination.[4][5][6][7][8] While seemingly straightforward, this pathway is prone to the formation of several byproducts that can complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is crucial for effective troubleshooting.

The primary synthetic route can be visualized as follows:

Synthesis_Pathway A 2-(Trifluoromethyl)aniline C Ethyl 2-((2-(trifluoromethyl)phenyl)amino)methylenemalonate A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate C->D Thermal Cyclization (Gould-Jacobs) E This compound D->E Chlorination (e.g., POCl3)

Caption: General synthesis pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Frequently Asked Question 1: My initial condensation reaction is sluggish or incomplete. What could be the cause?

Answer:

The initial step, the formation of the enamine intermediate (Ethyl 2-((2-(trifluoromethyl)phenyl)amino)methylenemalonate), is a nucleophilic substitution of the ethoxy group on diethyl ethoxymethylenemalonate by the aniline.[4] Several factors can impede this reaction:

  • Purity of Starting Materials: Ensure both the 2-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate are of high purity. Contaminants can interfere with the reaction.

  • Reaction Temperature: While the reaction is often performed at elevated temperatures, excessive heat can lead to decomposition. A systematic temperature optimization study is recommended.

  • Steric Hindrance: The trifluoromethyl group at the ortho position of the aniline can sterically hinder the approach of the nitrogen nucleophile.

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly distilled or purified reagents.

  • Optimize Temperature: Start with a moderate temperature (e.g., 80-100 °C) and gradually increase it, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Consider a Catalyst: While not always necessary, a mild acid catalyst can sometimes facilitate the reaction.

Frequently Asked Question 2: During the thermal cyclization step, I observe multiple spots on my TLC plate, and my yield of the desired 4-hydroxyquinoline is low. What are the likely byproducts?

Answer:

The thermal cyclization of the enamine intermediate is a critical step that can lead to several byproducts.[9] The high temperatures required for this intramolecular reaction can also promote side reactions.[9]

Potential Byproducts and Their Formation:

ByproductFormation MechanismIdentification
Unreacted Enamine Intermediate Incomplete cyclization due to insufficient temperature or reaction time.[9]Can be identified by comparing with the starting material on TLC/HPLC and by its characteristic NMR spectrum.
Decarboxylated Product Loss of the ethyl carboxylate group from the desired product or intermediate at high temperatures.[9]Mass spectrometry will show a corresponding loss in molecular weight.
Polymeric/Tarry Materials Intermolecular side reactions at very high temperatures, especially with prolonged heating.[10]Appears as a dark, insoluble material in the reaction mixture.
Regioisomers While less common with this specific substrate, alternative cyclization pathways can sometimes occur, leading to isomeric quinoline structures.[11]Detailed 2D NMR analysis (COSY, HMBC) is required for structural elucidation.[12][13][14]

Troubleshooting Workflow for Cyclization:

Cyclization_Troubleshooting start Low Yield of 4-Hydroxyquinoline check_temp Verify Cyclization Temperature start->check_temp analyze_byproducts Analyze Byproducts (TLC, HPLC, MS, NMR) check_temp->analyze_byproducts Temp OK incomplete Incomplete Reaction: Increase Temp/Time check_temp->incomplete Too Low degradation Degradation Products: Decrease Temp/Time check_temp->degradation Too High check_time Optimize Reaction Time check_time->analyze_byproducts purify Purify Product (Crystallization/Chromatography) analyze_byproducts->purify incomplete->check_time degradation->check_time end Optimized Yield purify->end

Caption: Troubleshooting workflow for the thermal cyclization step.

Frequently Asked Question 3: The chlorination of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate with POCl₃ is giving me a dark, impure product. How can I improve this step?

Answer:

The conversion of the 4-hydroxy group to a 4-chloro group using phosphorus oxychloride (POCl₃) is a standard but often aggressive reaction.[15][16][17] The formation of dark, impure products usually points to decomposition or side reactions.

Common Byproducts and Causes:

  • Dichlorinated Byproducts: In some cases, other positions on the quinoline ring can be susceptible to chlorination, although this is less common for the 4-position conversion.[18][19]

  • Hydrolysis of the Ester: The acidic conditions and presence of trace water can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Phosphorylated Intermediates: Incomplete reaction can leave phosphorylated intermediates that are difficult to remove.

  • Decomposition: POCl₃ is a strong dehydrating and chlorinating agent that can cause decomposition at high temperatures.[16]

Experimental Protocol for Improved Chlorination:

  • Starting Material: Ensure the Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is dry and free of solvents.

  • Reagent: Use freshly distilled POCl₃.

  • Temperature Control: Add the substrate to POCl₃ at a controlled rate, possibly at a lower initial temperature, before gently heating to reflux.

  • Reaction Monitoring: Monitor the reaction closely by TLC. Prolonged heating can lead to byproduct formation.

  • Work-up: Carefully quench the reaction mixture by slowly adding it to ice-water. This highly exothermic step must be done with caution in a well-ventilated fume hood.

  • Purification: The crude product often requires purification by column chromatography or recrystallization to remove colored impurities.

Frequently Asked Question 4: How can I definitively identify the byproducts in my reaction mixture?

Answer:

A combination of analytical techniques is essential for the unambiguous identification of byproducts.[3][12][20]

Analytical Workflow for Byproduct Identification:

TechniqueInformation Provided
TLC/HPLC Separation of components, assessment of purity, and comparison with standards.[9]
Mass Spectrometry (MS) Provides the molecular weight of the components, aiding in the identification of expected and unexpected products.[20]
¹H and ¹³C NMR Gives detailed structural information, including the number and environment of protons and carbons.[12][15]
2D NMR (COSY, HMQC/HSQC, HMBC) Establishes connectivity between protons and carbons, crucial for elucidating the structure of unknown byproducts.[12][13][14]
Infrared (IR) Spectroscopy Identifies functional groups present in the molecules.

Example of NMR in Isomer Differentiation:

For instance, if a regioisomeric quinoline were to form, the coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum would be distinct from the desired product. 2D NMR experiments like HMBC can then be used to confirm the long-range correlations between protons and carbons, solidifying the structural assignment.[21]

III. Conclusion

The synthesis of this compound, while a valuable transformation, requires careful control of reaction conditions to minimize byproduct formation. By understanding the potential side reactions and employing a systematic approach to troubleshooting and analysis, researchers can significantly improve the yield and purity of their desired product. This guide provides a foundation for addressing common challenges, but it is important to remember that each reaction may require specific optimization.

IV. References

  • Gould–Jacobs reaction - Wikipedia. Available from: --INVALID-LINK--

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available from: --INVALID-LINK--

  • Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis - Benchchem. Available from: --INVALID-LINK--

  • ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis - chemicalbook. Available from: --INVALID-LINK--

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. Available from: --INVALID-LINK--

  • Gould-Jacobs Reaction. Available from: --INVALID-LINK--

  • CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research. Available from: --INVALID-LINK--

  • Gould Jacobs Quinoline forming reaction:SP1.qxd. Available from: --INVALID-LINK--

  • Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives - IJFMR. Available from: --INVALID-LINK--

  • Quinoline - Wikipedia. Available from: --INVALID-LINK--

  • A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. Available from: --INVALID-LINK--

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: --INVALID-LINK--

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. Available from: --INVALID-LINK--

  • 4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester | Ossila. Available from: --INVALID-LINK--

  • US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents. Available from: --INVALID-LINK--

  • The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers - Benchchem. Available from: --INVALID-LINK--

  • MCQ about oxidation of Quinoline followed by decarboxylation: For exams like CSIR-NET, GATE, BS-MS. - YouTube. Available from: --INVALID-LINK--

  • Regioselectivity of the Gould–Jacobs Reaction. - ResearchGate. Available from: --INVALID-LINK--

  • Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Available from: --INVALID-LINK--

  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Available from: --INVALID-LINK--

  • 1027643-03-3|this compound hydrochloride. Available from: --INVALID-LINK--

  • Synthesis of quinolines - Organic Chemistry Portal. Available from: --INVALID-LINK--

  • (PDF) Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate - ResearchGate. Available from: --INVALID-LINK--

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available from: --INVALID-LINK--

  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. Available from: --INVALID-LINK--

  • (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19) - ResearchGate. Available from: --INVALID-LINK--

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents. Available from: --INVALID-LINK--

  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. Available from: --INVALID-LINK--

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available from: --INVALID-LINK--

  • Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC - NIH. Available from: --INVALID-LINK--

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. Available from: --INVALID-LINK--

  • Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate | CAS 23851-84-5 | SCBT. Available from: --INVALID-LINK--

  • Compound ethyl 4-(3-acetylanilino)-8-(trifluoromethyl)quinoline-3-carboxylate -.... Available from: --INVALID-LINK--

References

Stability issues of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. It addresses common stability issues encountered in solution, offering troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary stability concerns for this compound in solution?

A: The molecule possesses two primary chemically labile sites susceptible to degradation in solution:

  • The Ethyl Ester Group: This group is prone to hydrolysis, especially under acidic or basic conditions, which converts the compound into its corresponding carboxylic acid. This is a common reaction for quinolone carboxylic esters.[1][2]

  • The C4-Chloro Substituent: The chlorine atom at the 4-position of the quinoline ring is a leaving group and can be susceptible to nucleophilic substitution, particularly by nucleophilic solvents (e.g., methanol) or buffer components.

  • The Quinoline Ring System: Like many heterocyclic aromatic systems, the quinoline core can be susceptible to photodegradation and oxidation under certain conditions.[3][4] The presence of a trifluoromethyl group can influence photostability.[5][6]

Q2: How should I prepare and store stock solutions of this compound?

A: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. We recommend the following:

  • Use anhydrous-grade solvent to minimize water content, which can facilitate hydrolysis.

  • Store solutions at -20°C or -80°C in tightly sealed vials with an inert gas (argon or nitrogen) headspace.

  • Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil. Quinoline derivatives are known to be photosensitive.[7][8]

  • Prepare smaller aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: I am seeing a new, more polar peak in my HPLC/LC-MS analysis of an aged solution. What is it likely to be?

A: The most probable identity of a new, more polar peak is the 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid . This is the product of the hydrolysis of the ethyl ester. Its increased polarity is due to the presence of the free carboxylic acid group, which results in a shorter retention time on a reverse-phase HPLC column compared to the parent ester.

Q4: Can I use protic solvents like methanol or ethanol to prepare my solutions?

A: While the compound is soluble in these solvents, it is not recommended for long-term storage. Protic solvents, especially alcohols, can act as nucleophiles and may lead to transesterification of the ethyl ester or solvolysis at the C4-chloro position over time, particularly if heated or exposed to catalytic impurities. For short-term experimental use (i.e., immediate use in an assay), they may be acceptable, but stability should be verified.

Section 2: Troubleshooting Guide for Solution Stability

This guide provides a systematic approach to diagnosing and resolving common stability-related experimental issues.

Problem: Significant loss of parent compound peak area in chromatograms over a short period (hours to days) at room temperature.

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// Edges start -> check_solvent; check_solvent -> check_ph [label="Yes"]; check_solvent -> cause_solvolysis [label="No (e.g., Methanol)"]; cause_solvolysis -> solution_solvent;

check_ph -> check_light [label="Yes"]; check_ph -> cause_hydrolysis [label="No (Acidic/Basic)"]; cause_hydrolysis -> solution_ph;

check_light -> solution_light [label="No"]; check_light -> start [label="Yes\n(Further investigation needed)", style=dashed, arrowhead=open]; } } Caption: Troubleshooting workflow for rapid compound degradation.

Section 3: Primary Degradation Pathways

Understanding the potential chemical transformations of this compound is crucial for interpreting unexpected data. The primary degradation pathways are hydrolysis and photodegradation.

3.1 Hydrolysis of the Ethyl Ester

Under either acidic or basic conditions, the ester linkage is susceptible to cleavage, yielding the corresponding carboxylic acid and ethanol. This is often the most common degradation pathway observed in aqueous buffers. The reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

3.2 Photodegradation

Quinoline ring systems can absorb UV light, leading to the formation of reactive excited states.[3] This can initiate a variety of reactions, including dechlorination, radical formation, or oxidation, resulting in a complex mixture of degradants. The ICH Q1B guidelines provide a framework for assessing photostability.[8][9]

// Nodes parent [label="Ethyl 4-chloro-8-(trifluoromethyl)\nquinoline-3-carboxylate\n(Parent Compound)"]; hydrolysis_product [label="4-chloro-8-(trifluoromethyl)\nquinoline-3-carboxylic acid\n(Hydrolysis Product)"]; photo_product [label="Complex Mixture\n(Photodegradation Products)"];

// Invisible nodes for better edge routing invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges parent -> invis1 [arrowhead=none]; invis1 -> hydrolysis_product [label=" H₂O / H⁺ or OH⁻ \n(Hydrolysis)", color="#4285F4"];

parent -> invis2 [arrowhead=none]; invis2 -> photo_product [label=" Light (UV/Visible) \n(Photodegradation)", color="#EA4335"]; } } Caption: Major degradation pathways for the target compound.

Section 4: Protocols for Stability Assessment

To empower researchers to validate compound stability under their specific experimental conditions, we provide the following standardized protocols. These are based on the principles of forced degradation studies, which are essential for understanding a molecule's intrinsic stability.[10][11][12]

Protocol 4.1: Recommended Stock Solution Preparation
  • Equilibrate the solid compound and anhydrous DMSO to room temperature in a desiccator.

  • Weigh the desired amount of this compound in a sterile, amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex gently for 1-2 minutes until the solid is completely dissolved.

  • Blanket the vial headspace with an inert gas (e.g., argon).

  • Seal the vial tightly with a PTFE-lined cap.

  • Create smaller working aliquots in separate amber vials to avoid contaminating the main stock.

  • Store all aliquots and the main stock at -20°C or below.

Protocol 4.2: Forced Degradation Study Workflow

This protocol is designed to intentionally stress the compound to rapidly identify potential degradation pathways.[13]

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution into five separate, clearly labeled amber glass vials. Treat each vial as described in the table below. Include a "Control" vial with only the compound solution, stored at 4°C in the dark.

  • Incubation: Incubate the vials for the specified time. Neutralize the acid and base samples with an equimolar amount of base/acid, respectively, before analysis.

  • Analysis: Analyze all samples and the control by HPLC-UV or LC-MS. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

Stress ConditionReagent/ConditionTemperatureTimePurpose
Acid Hydrolysis 0.1 M HCl60°C24 hoursTo assess stability to acid.
Base Hydrolysis 0.1 M NaOHRoom Temp4 hoursTo assess stability to base.
Oxidation 3% H₂O₂Room Temp24 hoursTo assess stability to oxidation.
Thermal No reagent (solid & solution)80°C48 hoursTo assess thermal stability.
Photolytic ICH Q1B Option 2 Light BoxRoom TempPer ICH GuidelineTo assess photostability.[8]
Section 5: Data Interpretation

After conducting a forced degradation study, you will likely observe new peaks in your chromatograms under certain stress conditions.

Stress ConditionMajor Degradation ProductExpected Chromatographic Change
Acid/Base Hydrolysis 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acidAppearance of a more polar peak (shorter retention time on reverse-phase HPLC).
Oxidation Hydroxylated or N-oxide speciesAppearance of peaks with M+16 Da in mass spectrometry.
Photolytic Complex mixture; may include dechlorinated productsMultiple new peaks may appear; potential for broad, unresolved features.
Thermal Typically stable, but may show minor hydrolysis if moisture is present.Minimal change expected compared to control.

By proactively identifying which conditions cause degradation, you can design your experiments to avoid them, ensuring the generation of reliable and reproducible data.

References

Resolving unexpected peaks in the NMR spectrum of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of this complex heterocyclic compound. Unexpected peaks in an NMR spectrum can be confounding, potentially indicating impurities, degradation, or experimental artifacts. This document provides a structured, causality-driven approach to identifying the source of these signals and ensuring the integrity of your experimental results.

Expected NMR Spectrum

Before troubleshooting, it is crucial to have a baseline understanding of the expected NMR spectrum for pure this compound. The chemical environment of each proton and the fluorine atoms dictates their resonance frequency.

Table 1: Expected ¹H and ¹⁹F NMR Chemical Shifts
Nucleus Approximate Chemical Shift (ppm) Signal Characteristics
¹H~9.1Singlet, 1H (H2 of quinoline)
¹H~8.4Doublet, 1H (Aromatic)
¹H~8.0Doublet, 1H (Aromatic)
¹H~7.8Triplet, 1H (Aromatic)
¹H~4.5Quartet, 2H (Ethyl -CH₂-)
¹H~1.4Triplet, 3H (Ethyl -CH₃)
¹⁹F~ -60 to -65Singlet, 3F (-CF₃)
Note: Chemical shifts are approximate and can vary based on the deuterated solvent, concentration, and instrument.

Troubleshooting Guide: Resolving Unexpected Peaks

This section addresses specific issues you may encounter in a question-and-answer format.

Q1: I'm seeing extra peaks in the aromatic region (7.5-9.0 ppm). What are their likely sources?

Unexpected signals in the aromatic region often point to structurally related impurities, such as unreacted starting materials or reaction byproducts.

Potential Causes & Solutions:

  • Unreacted Starting Material: The synthesis of the target molecule often involves the cyclization of an aniline derivative.[1] A common precursor is Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate .[2] If the chlorination step is incomplete, this precursor will remain in your sample.

    • Causality: The 4-hydroxy analogue is structurally very similar but lacks the chlorine atom at the 4-position, altering the electronic environment of the quinoline core. It also possesses a tautomeric keto-enol form, which can lead to distinct NMR signals.[3]

    • Troubleshooting: Compare your spectrum to a reference spectrum of the starting material. The 4-hydroxy precursor will have different chemical shifts for the quinoline protons and will show a broad peak for the hydroxyl proton (which can be confirmed with a D₂O exchange).

  • Hydrolysis to Carboxylic Acid: The ethyl ester is susceptible to hydrolysis, especially if the sample or solvent contains traces of water or acid. This would form 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid .

    • Causality: The cleavage of the ethyl ester group removes the characteristic quartet and triplet signals and introduces a very broad singlet for the carboxylic acid proton, often appearing far downfield (>10 ppm). The aromatic signals will also experience a slight shift. The process of hydrolyzing quinolone carboxylic esters is a known reaction.[4]

Q2: My spectrum has unexpected signals in the aliphatic region (1.0-4.5 ppm). What could they be?

Aliphatic signals are most commonly due to solvent impurities or residual reagents from the workup procedure.

Potential Causes & Solutions:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane, hexanes, acetone) are a very common source of unexpected peaks.[5]

    • Causality: Even after extensive drying under high vacuum, solvents can be trapped within the crystal lattice of a solid sample.[5]

    • Troubleshooting: Consult a standard table of NMR solvent impurities to identify the contaminant.[6][7][8][9] It is essential to use a high-purity deuterated solvent for your NMR analysis to avoid confusion with impurities already present in the NMR solvent itself.[10]

Table 2: Common Laboratory Solvent Impurities in CDCl₃ (¹H NMR)
Solvent Chemical Shift (ppm) Multiplicity
Acetone2.17Singlet
Dichloromethane5.30Singlet
Diethyl Ether3.48, 1.21Quartet, Triplet
Ethyl Acetate4.12, 2.05, 1.26Quartet, Singlet, Triplet
n-Hexane1.25, 0.88Multiplet, Multiplet
Toluene7.17, 2.36Multiplet, Singlet
(Source: Adapted from Gottlieb, H. E.; et al. J. Org. Chem. 1997 and Fulmer, G. R.; et al. Organometallics 2010)[6][7]
  • Silicone Grease: Contamination from glassware joints is common.

    • Causality: Silicone grease is notoriously difficult to remove completely and gives a characteristic signal.

    • Troubleshooting: Look for a singlet near 0.1 ppm.[11] If present, re-purify the sample, ensuring that all glassware is meticulously cleaned.

Q3: Why am I observing more than one signal in my ¹⁹F NMR spectrum?

While the -CF₃ group is expected to be a sharp singlet, the presence of multiple signals indicates different chemical environments for the fluorine atoms.

Potential Causes & Solutions:

  • Presence of a Regioisomer: Depending on the synthetic route, a regioisomeric impurity with the trifluoromethyl group at a different position on the quinoline ring (e.g., the 6- or 7-position) could have been formed.

    • Causality: The chemical shift of a trifluoromethyl group is highly sensitive to its electronic environment.[12][13] A different substitution pattern on the aromatic ring will result in a distinct ¹⁹F NMR signal.[14]

    • Troubleshooting: This is a challenging issue to resolve post-synthesis. It requires careful analysis of the synthetic pathway to understand how such an isomer could form. Techniques like 2D NMR (HMBC, NOESY) or mass spectrometry may be needed for definitive structural elucidation.

  • Degradation Products: Certain degradation pathways could lead to new fluorinated species. For example, reactions involving the quinoline ring could alter the electronic environment of the -CF₃ group.[15]

    • Causality: If the quinoline core undergoes a reaction, such as hydroxylation or chlorination, the electronic shielding of the -CF₃ group will change, leading to a new signal in the ¹⁹F spectrum.[12][15]

    • Troubleshooting: Analyze the ¹H NMR for corresponding changes in the aromatic region. LC-MS is an excellent tool to identify the mass of the new fluorinated species.

Q4: My spectrum has very broad peaks or a distorted baseline. What's wrong?

Broad peaks and baseline issues are often related to the sample preparation or the NMR instrument itself, rather than the chemical nature of the sample.

Potential Causes & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample.

    • Causality: An inhomogeneous magnetic field causes nuclei in different parts of the sample to experience slightly different field strengths, leading to a broadening of the NMR signal.[16]

    • Troubleshooting: Re-shim the instrument. If the problem persists, use a standard shimming sample to check the spectrometer's performance. If the standard sample shims well, the issue may be with your sample's solubility or the presence of paramagnetic impurities.[16]

  • Low Sample Concentration or Solubility: The compound may not be fully dissolved or is too dilute.

    • Causality: Undissolved particulate matter will severely degrade the magnetic field homogeneity.[5] A very low concentration will result in a poor signal-to-noise ratio, making the baseline appear noisy.

    • Troubleshooting: Ensure your sample is fully dissolved. You may need to gently warm the sample or try a different deuterated solvent like DMSO-d₆. If the concentration is low, increase the number of scans to improve the signal-to-noise ratio.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.

    • Causality: Paramagnetic substances have unpaired electrons that create strong local magnetic fields, which can dramatically shorten the relaxation times (T₂), leading to very broad NMR signals.

    • Troubleshooting: This can be difficult to diagnose. If you suspect metal contamination from a catalyst, try treating a solution of your compound with a metal scavenger or re-purifying by column chromatography.

Systematic Troubleshooting Workflow

A logical workflow can help efficiently diagnose the source of unexpected peaks. The following diagram illustrates a decision-making process for spectral analysis.

G start Unexpected Peak Observed peak_type What is the peak's characteristic? start->peak_type broad_singlet Broad Singlet peak_type->broad_singlet Broad sharp_multiplet Sharp Multiplet / Singlet peak_type->sharp_multiplet Sharp baseline_issue Distorted Baseline / Broad Peaks peak_type->baseline_issue Instrumental d2o_shake Perform D₂O Shake broad_singlet->d2o_shake aliphatic_or_aromatic Region? sharp_multiplet->aliphatic_or_aromatic check_shimming Re-shim Spectrometer baseline_issue->check_shimming check_solubility Check Sample Solubility & Concentration baseline_issue->check_solubility aliphatic Aliphatic Region (0-5 ppm) aliphatic_or_aromatic->aliphatic Aliphatic aromatic Aromatic Region (7-9 ppm) aliphatic_or_aromatic->aromatic Aromatic check_solvents Check Solvent Impurity Tables aliphatic->check_solvents check_grease Check for Silicone Grease (~0.1 ppm) aliphatic->check_grease check_starting_material Check for Starting Material (e.g., 4-hydroxy analogue) aromatic->check_starting_material check_hydrolysis Possible Hydrolysis Product (Carboxylic Acid) peak_disappears Peak Disappears: Confirms Exchangeable Proton (OH, NH, COOH) d2o_shake->peak_disappears peak_disappears->check_hydrolysis

Caption: A decision tree for identifying sources of unexpected NMR peaks.

Frequently Asked Questions (FAQs)

Q: Can the compound degrade during storage or in solution? A: Yes. The most common degradation pathway is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, particularly in the presence of moisture or acidic/basic contaminants. Quinolines can also be susceptible to oxidation or photodecomposition over long periods, though this is less common under standard laboratory conditions.[15]

Q: How can I definitively confirm the identity of a suspected impurity? A: The gold standard is to compare the spectrum to that of an authentic, pure sample of the suspected impurity. If this is not available, several techniques can be employed:

  • Spiking: Add a small amount of the suspected impurity to your NMR sample. If the peak increases in intensity, it confirms the identity.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can separate the impurity from your main compound and provide its molecular weight, which is invaluable for identification.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC can help piece together the structure of an unknown impurity by revealing proton-proton and proton-carbon correlations.

Q: What are the best practices for preparing an NMR sample of this compound? A:

  • Use High-Purity Solvents: Use a new or properly stored ampule of a high-quality deuterated solvent to avoid contamination.[10]

  • Ensure Complete Dissolution: Make sure your compound is fully dissolved. Sonication can aid this process. Insoluble material will lead to poor spectral quality.[5]

  • Use Clean NMR Tubes: Rinse NMR tubes with a clean solvent (like acetone) and dry them thoroughly in an oven for several hours before use to remove any residues.[5]

  • Filter if Necessary: If you observe any particulate matter, filter your sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Experimental Protocols

Protocol: D₂O Shake for Identifying Exchangeable Protons (OH, NH)

This experiment is used to confirm if a peak corresponds to a proton that can exchange with deuterium, such as a hydroxyl (-OH) or carboxylic acid (-COOH) proton.[5]

Methodology:

  • Acquire Initial Spectrum: Dissolve your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Note the chemical shift and integration of the suspected exchangeable proton.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing of the two phases and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the second spectrum to the first. The peak corresponding to the exchangeable proton should have significantly decreased in intensity or disappeared completely. A new, broad peak corresponding to HOD may appear.

References

Validation & Comparative

A Comparative Guide to Antimalarial Precursors: From Classic Scaffolds to Advanced Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chemical Arms Race Against Malaria

Malaria, a parasitic disease transmitted by Anopheles mosquitoes, remains a formidable global health challenge, with hundreds of millions of cases and hundreds of thousands of deaths reported annually.[1] The cornerstone of malaria control is effective chemotherapy. However, the parasite, particularly Plasmodium falciparum, has a notorious ability to develop resistance to frontline drugs, necessitating a continuous and innovative drug discovery pipeline.[2] At the heart of this pipeline are the chemical precursors—the foundational scaffolds and key intermediates—from which new therapeutic agents are constructed.

This guide provides an in-depth comparison of three pivotal antimalarial precursors, each representing a distinct era and strategy in the fight against malaria. We will dissect their synthesis, the mechanism of action of their derivatives, and their relative merits and drawbacks, supported by experimental data and protocols. Our focus will be on:

  • Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate: A modern, fluorinated building block designed for potency against resistant parasite strains.

  • 4,7-Dichloroquinoline: The classic precursor to chloroquine, representing a historically vital but now compromised class of antimalarials.

  • Artemisinin: A natural product that introduced a completely novel mechanism of action and forms the backbone of current combination therapies.

By understanding the chemistry and application of these precursors, researchers can make more informed decisions in the design and synthesis of the next generation of antimalarial drugs.

This compound: The Modern Quinoline Workhorse

This precursor is a highly functionalized quinoline derivative. The presence of a trifluoromethyl (-CF3) group at the 8-position and a chloro group at the 4-position makes it an exceptionally valuable intermediate for synthesizing potent drugs like mefloquine and its analogues.[3] The electron-withdrawing nature of the -CF3 group often enhances the metabolic stability and lipophilicity of the final drug molecule, contributing to improved pharmacokinetic profiles and efficacy against drug-resistant parasites.[4]

Synthetic Workflow: Gould-Jacobs Cyclization and Chlorination

The synthesis of this precursor typically follows a modified Gould-Jacobs reaction, a robust method for constructing the quinoline core. The causality behind this choice is its reliability and ability to introduce desired substituents at specific positions.

G A 2-Amino-3-(trifluoromethyl)aniline C Condensation (Heat, ~100-120°C) A->C B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 2-((2-(trifluoromethyl)phenylamino)methylene)malonate C->D Formation of enamine intermediate E Thermal Cyclization (Dowtherm A, ~250°C) D->E Intramolecular electrophilic substitution F Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate E->F G Chlorination (POCl₃) F->G Conversion of hydroxyl to chloro group H This compound (Target Precursor) G->H

Caption: Synthetic pathway for the target precursor.

Experimental Protocol: Synthesis

  • Step 1: Condensation. In a round-bottom flask, combine 2-amino-3-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 110-120°C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Step 2: Cyclization. The crude intermediate from Step 1 is added portion-wise to a flask containing a high-boiling solvent such as Dowtherm A, preheated to 250°C. Maintain the temperature for 30 minutes to drive the intramolecular cyclization. Cool the mixture and dilute with hexane to precipitate the product.[5]

  • Step 3: Chlorination. The dried ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) is suspended in phosphorus oxychloride (POCl₃, 5-10 eq). The mixture is heated to reflux (approx. 110°C) for 3-4 hours.[6] After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate) to precipitate the final product, which is then filtered, washed with water, and dried.

Mechanism of Action of Derivatives (e.g., Mefloquine)

Drugs derived from this precursor are blood schizonticides. They function by accumulating in the parasite's acidic food vacuole. There, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. The drug caps the growing hemozoin polymer, leading to a buildup of free heme, which induces oxidative stress and lyses the parasite membrane.[7][8]

Performance Data

The true value of this precursor lies in the high efficacy of its derivatives against chloroquine-resistant (CQR) strains of P. falciparum.

CompoundP. falciparum StrainIC₅₀ (nM) [a]Resistance Index [b]
Chloroquine 3D7 (Sensitive)15 - 25-
K1 (Resistant)250 - 400~16x
Mefloquine (derived)3D7 (Sensitive)20 - 30-
K1 (Resistant)25 - 40~1.3x

[a] IC₅₀ (half-maximal inhibitory concentration) values are representative ranges from literature.[3][9] [b] Resistance Index = IC₅₀ (Resistant Strain) / IC₅₀ (Sensitive Strain).

4,7-Dichloroquinoline: The Foundational Precursor

4,7-Dichloroquinoline is one of the most historically significant antimalarial precursors, serving as the direct antecedent to chloroquine. Its synthesis is relatively straightforward, and for decades, the resulting drug was a cheap, safe, and highly effective treatment for malaria.[8]

Synthetic Workflow: From Precursor to Chloroquine

The conversion of 4,7-dichloroquinoline to chloroquine is a classic nucleophilic aromatic substitution reaction. The chlorine atom at the 4-position is highly activated towards substitution, making this a very efficient transformation.

G A 4,7-Dichloroquinoline C Nucleophilic Aromatic Substitution (Heat, Phenol catalyst) A->C B Novaldiamine (5-(diethylamino)pentan-2-amine) B->C D Chloroquine C->D Displacement of 4-chloro group

Caption: Final step in the synthesis of Chloroquine.

Experimental Protocol: Synthesis of Chloroquine

  • Reaction Setup. In a reaction vessel, combine 4,7-dichloroquinoline (1.0 eq) and phenol (0.1-0.5 eq, as a catalyst). Heat the mixture to ~130-140°C to form a melt.

  • Amine Addition. Slowly add novaldiamine (2.0-2.2 eq) to the heated mixture. The reaction is typically maintained at 130-160°C for several hours until completion (monitored by TLC).[10]

  • Workup. After cooling, the reaction mixture is dissolved in a suitable solvent (e.g., toluene) and washed with an aqueous base (e.g., 10% NaOH solution) to remove the phenol catalyst and any unreacted starting materials.

  • Isolation. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure to yield crude chloroquine base, which can be further purified by recrystallization or conversion to its phosphate salt.[10]

Mechanism of Action and Resistance

Chloroquine's mechanism is identical to that described for mefloquine—inhibition of heme polymerization.[11] However, its utility has been crippled by the evolution of resistance. The primary mechanism of resistance is linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the parasite's food vacuole. These mutations effectively create a pump that expels chloroquine from its site of action, preventing it from reaching the necessary inhibitory concentration.[12]

Artemisinin: The Natural Product Game-Changer

Discovered by Tu Youyou, for which she was awarded the 2015 Nobel Prize, artemisinin is a sesquiterpene lactone isolated from the plant Artemisia annua.[13] It is not a synthetic building block in the same vein as the quinolines but rather a natural product precursor for a class of highly potent and fast-acting antimalarials. Its defining structural feature is the 1,2,4-trioxane endoperoxide bridge, which is essential for its antimalarial activity.[14]

Synthetic Workflow: Derivatization to Artesunate

Artemisinin itself has poor bioavailability. Therefore, it is derivatized into more soluble and clinically useful forms like artesunate (an ester) or artemether (an ether). This process is a semi-synthesis.

Experimental Protocol: Synthesis of Artesunate

  • Step 1: Reduction. Artemisinin (1.0 eq) is dissolved in a solvent like methanol and cooled in an ice bath. A reducing agent, typically sodium borohydride (NaBH₄, 1.5-2.0 eq), is added portion-wise to reduce the lactone carbonyl to a lactol (hemiacetal). This produces dihydroartemisinin (DHA).[15]

  • Step 2: Esterification. The crude DHA is dissolved in a solvent like pyridine or dichloromethane. Succinic anhydride (1.2 eq) and a catalyst such as 4-dimethylaminopyridine (DMAP) are added. The mixture is stirred at room temperature until the reaction is complete.

  • Step 3: Isolation. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting artesunate is purified by column chromatography or recrystallization.

Mechanism of Action: A Radical Approach

The mechanism of artemisinin and its derivatives is fundamentally different from that of the quinolines.

G cluster_0 Parasite Food Vacuole Heme Heme-Iron (Fe²⁺) Activation Activation Heme->Activation ART Artemisinin (Endoperoxide Bridge) ART->Activation ROS Carbon-Centered Radicals & Reactive Oxygen Species (ROS) Activation->ROS Reductive Cleavage Damage Alkylation of Parasite Proteins Lipid Peroxidation Membrane Damage ROS->Damage Death Parasite Death Damage->Death

References

Validating the Biological Efficacy of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the architecture of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[3][4] This has led to the development of several clinically approved anticancer drugs that feature the quinoline core.[5] The therapeutic efficacy of these compounds often stems from their ability to intercalate with DNA, inhibit critical enzymes involved in cell proliferation like topoisomerase and protein kinases, disrupt microtubule dynamics, and induce apoptosis.[6][7]

The subject of this guide, Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate , is a novel derivative that incorporates several functionalities predicted to enhance its anticancer potential. The trifluoromethyl group can increase metabolic stability and cell permeability, while the chloro and carboxylate moieties offer sites for further chemical modification and may contribute to target binding. While the specific biological activity of this compound is yet to be fully elucidated, its structural alerts warrant a systematic and rigorous evaluation of its efficacy.

This guide provides a comprehensive framework for validating the biological efficacy of this compound, presenting a series of experimental protocols and comparative analyses. It is intended for researchers in drug discovery and oncology seeking to characterize novel chemical entities.

Phase 1: Foundational Cytotoxicity Screening

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic and cytostatic effects across a panel of cancer cell lines. This provides a broad overview of its potency and spectrum of activity.

Rationale for Cell Line Selection

A judicious selection of cancer cell lines is critical for obtaining meaningful data.[1][8] The initial screening panel should include cell lines from diverse histological origins to identify potential tissue-specific sensitivities. Furthermore, incorporating cell lines with known resistance mechanisms to standard chemotherapeutics can provide early insights into the novelty of the compound's mechanism of action.

Recommended Initial Cell Line Panel:

  • MCF-7: Estrogen receptor-positive human breast adenocarcinoma. A workhorse for general cytotoxicity screening.

  • MDA-MB-231: Triple-negative human breast adenocarcinoma. Represents a more aggressive and difficult-to-treat cancer subtype.

  • A549: Human lung carcinoma. A common model for lung cancer studies.

  • HCT116: Human colorectal carcinoma. Represents a prevalent gastrointestinal cancer.

  • HeLa: Human cervical adenocarcinoma. A widely used and well-characterized cell line.

  • A normal, non-cancerous cell line (e.g., human dermal fibroblasts, HDF): Essential for determining the therapeutic index and assessing general cytotoxicity to non-malignant cells.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[11][12][13] It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed the selected cell lines into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere and enter the exponential growth phase for 24 hours.[14]

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. The parent compound should be dissolved in a suitable solvent like DMSO, and the final solvent concentration in the culture medium should be kept constant (typically ≤ 0.5%) across all wells, including vehicle controls.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Incubate the plates for a standard duration, typically 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.

Comparator Compounds

To contextualize the potency of the novel derivative, it is essential to include standard-of-care chemotherapeutic agents in the same assay.

  • Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity.

  • Paclitaxel: A microtubule-stabilizing agent.

  • Cisplatin: A DNA-damaging agent.

Data Presentation

The IC50 values should be summarized in a clear and concise table for easy comparison across cell lines and against the comparator drugs.

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)HeLa IC50 (µM)HDF IC50 (µM)
This compound Experimental DataExperimental DataExperimental DataExperimental DataExperimental DataExperimental Data
DoxorubicinReference DataReference DataReference DataReference DataReference DataReference Data
PaclitaxelReference DataReference DataReference DataReference DataReference DataReference Data
CisplatinReference DataReference DataReference DataReference DataReference DataReference Data

Phase 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of the quinoline derivative is established, the next crucial step is to investigate its mechanism of action. Based on the known activities of other quinoline derivatives, several key cellular processes should be examined.

Experimental Workflow: Mechanism of Action Studies

Experimental_Workflow_MoA start Potent Cytotoxicity Observed (IC50 < 10 µM in multiple cell lines) cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle Investigate cell proliferation arrest apoptosis Apoptosis Assay (Annexin V / PI Staining) start->apoptosis Determine mode of cell death tubulin Tubulin Polymerization Assay start->tubulin Assess impact on cytoskeleton topo Topoisomerase II Inhibition Assay start->topo Evaluate effect on DNA replication cell_cycle_result Cell cycle arrest at G2/M phase? cell_cycle->cell_cycle_result apoptosis_result Induction of apoptosis? apoptosis->apoptosis_result tubulin_result Inhibition of tubulin polymerization? tubulin->tubulin_result topo_result Inhibition of topoisomerase II? topo->topo_result

Caption: A flowchart illustrating the decision-making process for investigating the mechanism of action.

A. Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[6]

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[15][16] The amount of PI fluorescence is directly proportional to the amount of DNA within a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][17]

Step-by-Step Methodology:

  • Cell Treatment: Treat the most sensitive cancer cell line (identified in Phase 1) with the quinoline derivative at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane and preserve the DNA.[18]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will be displayed as a histogram of fluorescence intensity, showing distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle for both treated and control samples. A significant increase in the percentage of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.

Comparator Compound:

  • Nocodazole: A well-characterized agent that induces G2/M cell cycle arrest by depolymerizing microtubules.

B. Apoptosis Assay

Inducing apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies.

Experimental Protocol: Annexin V/Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][7][19] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells.[7] Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).[5]

Step-by-Step Methodology:

  • Cell Treatment: Treat the target cancer cell line with the quinoline derivative at its IC50 concentration for a relevant time course (e.g., 24 and 48 hours).

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The results are typically displayed as a dot plot with four quadrants:

    • Lower-left (Annexin V-/PI-): Viable cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic or necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent to which the compound induces apoptosis.

Comparator Compound:

  • Staurosporine: A potent and well-known inducer of apoptosis.

C. Tubulin Polymerization Assay

Given that some quinoline derivatives are known to interfere with microtubule dynamics, a direct assessment of the compound's effect on tubulin polymerization is warranted.[2][3]

Experimental Protocol: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This cell-free assay monitors the assembly of purified tubulin into microtubules in real-time.[20][21] A fluorescent reporter that binds specifically to polymerized tubulin is used, and the increase in fluorescence is measured over time.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine purified tubulin, a GTP-containing buffer, the fluorescent reporter, and the quinoline derivative at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates an inhibitory effect.

Comparator Compounds:

  • Nocodazole: A known inhibitor of tubulin polymerization.

  • Paclitaxel: A known promoter of tubulin polymerization.

D. Topoisomerase II Inhibition Assay

Topoisomerase II is a critical enzyme for DNA replication and a common target for anticancer drugs.[22][23][24][25][26]

Experimental Protocol: DNA Decatenation Assay

This assay measures the ability of topoisomerase II to decatenate, or unlink, intertwined DNA circles (kinetoplast DNA, kDNA).[23]

Step-by-Step Methodology:

  • Reaction Mixture: Set up a reaction containing human topoisomerase II enzyme, kDNA substrate, ATP-containing buffer, and the quinoline derivative at various concentrations.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Electrophoresis: Stop the reaction and separate the DNA products by agarose gel electrophoresis.

  • Data Visualization and Interpretation: Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). Catenated kDNA remains at the origin, while decatenated DNA migrates into the gel as open circular and linear forms. Inhibition of topoisomerase II activity will result in a decrease in the amount of decatenated DNA.

Comparator Compound:

  • Etoposide: A well-known topoisomerase II inhibitor.

Phase 3: Assessing Off-Target Effects and Therapeutic Index

A critical aspect of drug development is to ensure that the compound has a favorable therapeutic window, meaning it is significantly more toxic to cancer cells than to normal cells.[9][27] Additionally, understanding potential off-target effects is crucial for predicting clinical toxicity.[28][29]

Comparative Signaling Pathway Analysis

Signaling_Pathway_Analysis compound Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate target_pathway Primary Target Pathway (e.g., Tubulin Dynamics) compound->target_pathway On-Target Effect off_target1 Off-Target Pathway 1 (e.g., Kinase Signaling) compound->off_target1 Potential Off-Target Effect off_target2 Off-Target Pathway 2 (e.g., Apoptotic Signaling) compound->off_target2 Potential Off-Target Effect cellular_response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) target_pathway->cellular_response off_target1->cellular_response off_target2->cellular_response

Caption: A diagram illustrating the concept of on-target versus off-target effects leading to a cellular response.

Further experiments, such as kinase profiling assays or proteomics studies, can be employed to identify unintended molecular targets of the quinoline derivative. Comparing the compound's activity in cell lines with and without the expression of the putative primary target can also help confirm its on-target effects.[28]

Conclusion

The systematic validation of the biological efficacy of novel compounds like this compound is a multi-faceted process. By employing a phased approach that begins with broad cytotoxicity screening and progresses to detailed mechanistic studies, researchers can build a comprehensive profile of a compound's anticancer potential. The comparative analysis against standard-of-care drugs and the assessment of the therapeutic index are critical for determining the translational potential of the derivative. The methodologies outlined in this guide provide a robust framework for such an evaluation, ensuring scientific rigor and facilitating informed decisions in the drug discovery pipeline.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-(Trifluoromethyl)quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 8-(trifluoromethyl)quinoline-3-carboxylate scaffold, a privileged structure in modern medicinal chemistry. We will dissect the influence of specific structural modifications on biological activity, offering a comparative framework supported by experimental data and established scientific principles for researchers in drug discovery and development.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone pharmacophore found in numerous natural products and synthetic therapeutic agents.[1][2] Its versatile structure has been successfully exploited to develop drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4]

A key strategy in contemporary drug design involves the incorporation of fluorine-containing functional groups to enhance a molecule's pharmacological profile.[5] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate key properties such as lipophilicity, metabolic stability, and binding affinity.[5][6][7] When appended to the quinoline scaffold, the -CF3 group can significantly increase a compound's potency and improve its pharmacokinetic characteristics by blocking sites prone to oxidative metabolism.[6] This guide focuses specifically on the 8-(trifluoromethyl)quinoline-3-carboxylate core, examining how substitutions around this scaffold dictate its biological function.

The Core Scaffold: 8-(Trifluoromethyl)quinoline-3-carboxylate

The 8-(trifluoromethyl)quinoline-3-carboxylate framework combines three critical pharmacophoric elements: the quinoline nucleus, the electron-withdrawing trifluoromethyl group at the C8 position, and a carboxylate moiety at C3. This unique combination makes it a compelling starting point for library synthesis and lead optimization. The C3-carboxylate group is a known feature of many bioactive quinolones, while the C8-CF3 group profoundly influences the electronic and steric properties of the entire molecule.[6][8][9]

Caption: The core chemical structure of 8-(trifluoromethyl)quinoline-3-carboxylate.

General Synthetic Pathway

The synthesis of 8-(trifluoromethyl)quinoline-3-carboxylates and their derivatives typically proceeds via established heterocyclic chemistry routes, most notably the Gould-Jacobs reaction. This methodology allows for the construction of the quinoline core and subsequent modification of the carboxylate group.

The general workflow involves the condensation of an appropriately substituted aniline—in this case, 2-(trifluoromethyl)aniline—with a diethyl ethoxymethylenemalonate (or similar malonic ester derivative), followed by a thermal cyclization to form the 4-hydroxyquinoline ring system. Subsequent functionalization can then be performed.

Synthesis_Workflow General Synthesis Workflow start 2-(Trifluoromethyl)aniline + Diethyl Ethoxymethylenemalonate step1 Condensation Reaction (Removal of Ethanol) start->step1 intermediate Anilinomethylenemalonate Intermediate step1->intermediate step2 Thermal Cyclization (High Temperature) intermediate->step2 product1 Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate step2->product1 step3 Hydrolysis (e.g., NaOH) or Amidation (e.g., R-NH2) product1->step3 product2 Final Carboxylate or Carboxamide Derivatives step3->product2 Signaling_Pathway Potential Mechanism of Action cluster_cell Cancer Cell drug Quinoline-3-carboxamide Derivative kinase ATM Kinase drug->kinase Inhibition downstream Downstream Effectors (e.g., p53, CHK2) kinase->downstream Phosphorylation apoptosis Apoptosis / Cell Cycle Arrest downstream->apoptosis dna_damage DNA Damage (from Chemo/Radiation) dna_damage->kinase Activation

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Functionalized Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative of Selectivity

The quinoline ring system is a cornerstone of modern medicinal chemistry. As a "privileged scaffold," this nitrogen-containing heterocycle is a structural feature in numerous FDA-approved drugs, from the historic antimalarial quinine to modern targeted cancer therapies.[1][2][3] The versatility of the quinoline core, which allows for functionalization at multiple positions, has given rise to compounds with a vast range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7]

However, this structural versatility is a double-edged sword. The very features that enable a quinoline derivative to bind its intended target can also lead to interactions with unintended off-targets, a phenomenon known as cross-reactivity. In drug development, a compound's selectivity profile is as critical as its potency.[8][9] Unforeseen off-target binding is a primary driver of adverse drug reactions and a major cause of costly late-stage clinical trial failures.[10] Therefore, a rigorous and early assessment of cross-reactivity is not merely a regulatory checkbox but a fundamental component of rational drug design.[9][11]

This guide provides an in-depth comparison of cross-reactivity profiling strategies for functionalized quinoline compounds. We will explore the causality behind key experimental choices, present detailed protocols for essential assays, and offer a framework for interpreting the resulting data to guide lead optimization and candidate selection.

Logical Framework for Cross-Reactivity Assessment

A systematic approach to profiling ensures that resources are used efficiently and that the most promising candidates are advanced. The process is typically tiered, moving from broad, high-throughput screens to more focused, biologically relevant assays.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-depth Profiling & Validation cluster_2 Phase 3: Preclinical Assessment A Compound Synthesis (Functionalized Quinolines) B Primary Target Assay (Potency Determination, e.g., IC50) A->B Confirm On-Target Activity C Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1-2 Conc.) B->C Assess Initial Selectivity D Dose-Response Profiling (IC50 for Hits from Panel) C->D Quantify Off-Target Potency E Broad Target Safety Panel (GPCRs, Ion Channels, etc.) D->E Evaluate Broader Off-Target Liabilities I Candidate Selection D->I Data-driven Go/No-Go F Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) E->F Confirm Target Binding in Cells G Phenotypic & Functional Assays (Pathway Modulation) F->G Link Target Binding to Cellular Effect H In Vivo Toxicology & Efficacy Studies G->H Assess In Vivo Profile H->I Final Decision

Caption: A tiered workflow for assessing the cross-reactivity of novel compounds.

Comparative Analysis: Functionalized Quinolines in Action

To illustrate the importance of selectivity, let's consider two hypothetical functionalized quinoline compounds designed as kinase inhibitors, compared against a known clinical compound.

  • Compound QN-A: A 4-anilinoquinoline designed to target Epidermal Growth Factor Receptor (EGFR).

  • Compound QN-B: A quinoline-chalcone hybrid designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[4]

  • Alternative (Sunitinib): An existing multi-targeted kinase inhibitor (non-quinoline core) known to inhibit VEGFR, PDGFR, and c-KIT.

Data Summary: Kinase Selectivity Profile (IC50, nM)

The following table summarizes hypothetical data from a broad kinase panel screen. IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Kinase TargetCompound QN-A (EGFR Inhibitor)Compound QN-B (VEGFR2 Inhibitor)Sunitinib (Multi-targeted)
EGFR 5 1,2002,500
VEGFR2 85012 9
PDGFRβ9804502
c-KIT>10,0008008
ABL11,500>10,000350
SRC2501,100150
PI3Kα>10,0005,000>10,000

Interpretation and Causality:

  • Compound QN-A demonstrates high potency and selectivity for its intended target, EGFR. The >170-fold difference in potency between EGFR and the next most sensitive kinase (SRC) suggests a favorable selectivity profile. This is often achieved by designing compounds that exploit unique residues or conformations within the ATP-binding pocket of the target kinase.[10]

  • Compound QN-B is potent against its primary target, VEGFR2, but also shows moderate activity against PDGFRβ and c-KIT. This "polypharmacology" can sometimes be beneficial, for instance, in cancer therapy where hitting multiple signaling pathways can be more effective.[12] However, it also increases the risk of off-target side effects. The functionalization of the quinoline with a chalcone moiety likely influences this broader activity profile.[4]

  • Sunitinib serves as a benchmark, confirming its known multi-targeted profile. The comparison highlights that while QN-B has a similar primary target, its off-target profile is distinct from Sunitinib, which could translate to a different clinical safety and efficacy profile.

This comparative data is the foundation for decision-making. A project team might advance QN-A for a highly specific indication, while QN-B might be considered for applications where multi-target inhibition is desirable, pending further safety evaluation.

Key Experimental Protocols

The trustworthiness of cross-reactivity data hinges on robust and well-controlled experimental design. Here we provide detailed protocols for two cornerstone assays in this process.

Protocol 1: In Vitro Kinase Panel Screening (Biochemical Assay)

This protocol describes a method to determine the IC50 values of a test compound against a large panel of protein kinases.

Causality Behind the Method: This assay directly measures the ability of a compound to interfere with the catalytic activity of a purified kinase. Using a fixed ATP concentration near the Michaelis constant (Km) for each kinase is critical.[12][13] This ensures that the measured IC50 value is a reasonable approximation of the inhibitor's intrinsic binding affinity (Ki) and allows for a more equitable comparison of potency across different kinases, which may have different affinities for ATP.[13]

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Compound QN-A) in 100% DMSO.

    • Perform serial dilutions in an assay buffer to create a 10-point concentration gradient (e.g., 100 µM to 5 nM). A DMSO concentration control is essential.

  • Assay Plate Setup:

    • Use a 96- or 384-well plate.

    • Add 5 µL of the diluted compound to the appropriate wells.

    • Add 5 µL of a positive control inhibitor (e.g., Staurosporine, a broad-spectrum inhibitor) and 5 µL of a vehicle control (assay buffer with equivalent DMSO concentration) to designated wells.

  • Kinase Reaction:

    • Prepare a reaction mix containing the specific purified kinase, its corresponding peptide substrate, and any required cofactors in the kinase reaction buffer.

    • Add 20 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiation of Phosphorylation:

    • Prepare an ATP solution in the reaction buffer. The final concentration should be at or near the Km for each specific kinase being tested. This solution should contain radiolabeled [γ-³³P]ATP.

    • Add 25 µL of the [γ-³³P]ATP solution to each well to initiate the reaction.

    • Incubate for a defined period (e.g., 30-120 minutes) at 30°C.

  • Stopping the Reaction & Capture:

    • Stop the reaction by adding 50 µL of 0.75% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound ATP.

  • Data Acquisition & Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement using NanoBRET™

This protocol assesses whether a compound can bind to its intended target within the complex environment of a living cell.

Causality Behind the Method: Biochemical assays use purified proteins and may not reflect a compound's true behavior in a cell, where factors like cell permeability, efflux pumps, and high intracellular ATP concentrations (1-5 mM) can dramatically affect engagement.[12][14] The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a quantitative measure of target occupancy in live cells, offering a more physiologically relevant validation of the biochemical data.

Step-by-Step Methodology:

  • Cell Line Preparation:

    • Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid expressing the target kinase fused to a NanoLuc® luciferase enzyme.

  • Cell Plating:

    • Plate the engineered cells into a white, 96-well assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (e.g., QN-A) and a vehicle control in Opti-MEM® I Reduced Serum Medium.

    • Remove the culture medium from the cells and add the diluted compound solutions.

    • Incubate the plate in a CO₂ incubator at 37°C for 2 hours.

  • Tracer Addition:

    • Prepare a solution containing the NanoBRET™ fluorescent energy transfer tracer, which is a fluorescently labeled compound known to bind the target kinase.

    • Add the tracer to all wells at a pre-determined optimal concentration.

    • Incubate for another 2 hours. The test compound will compete with the tracer for binding to the NanoLuc®-tagged kinase.

  • Substrate Addition & Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.

    • Add the substrate to all wells. This will generate a luminescent signal from the NanoLuc® enzyme.

    • Read the plate immediately on a luminometer equipped with two filters to detect the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~610 nm) signals simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.

    • Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000.

    • Plot the mBU values against the log of the compound concentration. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Fit the data to a dose-response curve to determine the cellular IC50, which reflects the compound's potency in a live-cell context.

Visualizing On-Target vs. Off-Target Effects

Understanding the potential impact of cross-reactivity requires placing it in the context of cellular signaling. A quinoline-based EGFR inhibitor might be highly selective, but what if a secondary hit is on a kinase in a different but critical pathway?

Signaling_Pathway cluster_0 Primary Target Pathway (EGFR) cluster_1 Potential Off-Target Pathway (SRC) EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Integrin Integrin Signal SRC SRC Integrin->SRC FAK FAK SRC->FAK Migration Cell Adhesion & Migration FAK->Migration Inhibitor Compound QN-A (Quinoline Inhibitor) Inhibitor->EGFR On-Target (Strong Inhibition) Inhibitor->SRC Off-Target (Weak Inhibition)

Caption: On-target vs. off-target effects of a hypothetical quinoline inhibitor.

Conclusion: From Data to Decision

The cross-reactivity profile of a functionalized quinoline compound is a critical dataset that profoundly influences its developmental trajectory. A highly selective compound may be ideal for indications where precise target modulation is required to avoid mechanism-based toxicities. Conversely, a multi-targeted compound might offer superior efficacy in complex diseases like cancer, provided its off-target interactions are well-characterized and deemed safe.

The ultimate goal of this rigorous profiling is to build a comprehensive understanding of a molecule's biological interactions. By integrating high-quality biochemical and cellular data, and contextualizing it within known signaling pathways, drug development professionals can make informed, data-driven decisions. This approach minimizes the risk of late-stage failure and is paramount to developing safer, more effective medicines.

References

A Comparative Guide to the Synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a critical heterocyclic building block in medicinal chemistry, notably serving as a precursor for advanced pharmaceutical intermediates, including potent antimalarial agents. The efficiency of its synthesis directly impacts the cost and accessibility of downstream drug candidates. This guide provides an in-depth, objective comparison of established methodologies for its preparation, focusing on the prevalent two-stage approach: the Gould-Jacobs reaction for the formation of the quinoline core, followed by chlorination. We will dissect a classical thermal synthesis protocol, providing detailed experimental data, mechanistic insights, and a discussion of practical considerations to empower researchers in drug development and process chemistry with a robust framework for procedural selection and optimization.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, appearing in a wide range of biologically active compounds, from the classic antimalarial quinine to modern fluoroquinolone antibiotics.[1] The specific substitution pattern of this compound, featuring a trifluoromethyl group at the C8-position and a reactive chlorine at the C4-position, makes it a highly versatile intermediate. The chloro group at C4 is an excellent leaving group, enabling nucleophilic substitution to introduce diverse functionalities, a common strategy in the development of novel therapeutics.[2][3]

This guide benchmarks a reliable and widely cited synthetic pathway, providing the detailed technical data necessary for replication, comparison, and optimization in a research or process development setting.

The Dominant Synthetic Paradigm: A Two-Stage Approach

The most logical and field-proven route to the target molecule involves two distinct chemical transformations:

  • Stage 1: Formation of the 4-Hydroxyquinoline Core via the Gould-Jacobs reaction. This involves the condensation of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM) and subsequent high-temperature thermal cyclization to yield Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate.[4][5]

  • Stage 2: Chlorination of the 4-Hydroxy Group. The intermediate from Stage 1, which exists in tautomeric equilibrium with its 4-oxo form (a quinolone), is then chlorinated using a potent agent like phosphorus oxychloride (POCl₃) to furnish the final product.[6][7]

This guide will present a detailed protocol for this two-stage process, which serves as the benchmark for efficiency evaluation.

Benchmark Protocol: Thermal Gould-Jacobs Synthesis & Chlorination

This method represents the classical and most thoroughly documented approach. It is robust and scalable, though it requires high temperatures and careful handling of corrosive reagents.

Overall Reaction Scheme

cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Chlorination Aniline 2-(Trifluoromethyl)aniline Intermediate1 Ethyl 2-((2-(trifluoromethyl)phenylamino)methylene)malonate Aniline->Intermediate1 + DEEM (120-130 °C) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 Hydroxyquinoline Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate Intermediate1->Hydroxyquinoline Thermal Cyclization (e.g., Dowtherm A, ~250 °C) FinalProduct This compound Hydroxyquinoline->FinalProduct + POCl₃ (100 °C) POCl3 Phosphorus Oxychloride (POCl₃) POCl3->FinalProduct

Caption: Two-stage synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate [8][9]

  • Step 1: Condensation

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-(trifluoromethyl)aniline (1.0 eq).

    • Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq).

    • Heat the mixture with stirring at 120-130 °C for 1-2 hours. During this time, ethanol is eliminated. The progress can be monitored by TLC.

    • Causality: This initial step is a vinylogous nucleophilic substitution where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the stable enamine intermediate, diethyl 2-(((2-(trifluoromethyl)phenyl)amino)methylene)malonate.[10][11]

  • Step 2: Thermal Cyclization

    • To the flask containing the crude intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether (approx. 3-5 mL per gram of aniline).

    • Heat the reaction mixture to approximately 250-255 °C and maintain this temperature for 30 minutes to 2.5 hours. The reaction is typically complete when a precipitate forms.

    • Causality: This is the critical 6-electron electrocyclization step of the Gould-Jacobs reaction. The high thermal energy is required to overcome the activation barrier for the intramolecular reaction, which forms the quinoline ring system.[4][11] The use of a high-boiling solvent ensures a uniform and sustained temperature, which can increase yields compared to neat reactions.[4]

    • Cool the mixture to room temperature and dilute with an equal volume of a non-polar solvent like hexane or petroleum ether to facilitate complete precipitation.

    • Collect the solid product by vacuum filtration and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

    • Dry the product under vacuum. The resulting white to off-white solid is typically of high purity.

Stage 2: Synthesis of this compound [7][12]

  • In a flask protected from moisture (e.g., with a drying tube), suspend the Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) from Stage 1 in phosphorus oxychloride (POCl₃) (5-10 eq, serving as both reagent and solvent).

  • Heat the mixture with stirring to 100 °C for 3-4 hours. The suspension should dissolve as the reaction progresses.

  • Causality: The hydroxyl group of the quinolone tautomer attacks phosphorus in POCl₃, ultimately leading to its replacement by a chlorine atom in a nucleophilic substitution mechanism. The 4-hydroxyquinoline is effectively converted into its chloro derivative.

  • After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process.

  • Basify the acidic aqueous solution with a base such as sodium carbonate or ammonium hydroxide until pH > 8 to precipitate the product.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure title compound.

Performance Benchmarking and Comparative Analysis

While the thermal Gould-Jacobs approach is the established standard, it is useful to compare its performance characteristics with potential modern alternatives, such as microwave-assisted synthesis, which has been shown to improve efficiency in similar reactions.[11]

ParameterBenchmark: Thermal Gould-JacobsAlternative: Microwave-Assisted Gould-Jacobs[11]
Stage 1 Yield Typically 85-95%[8]Potentially >90%, method dependent
Stage 2 Yield Typically 70-90%N/A (Chlorination is a separate step)
Overall Yield ~60-85%Potentially higher due to cleaner Stage 1
Reaction Time Stage 1: 3-5 hours; Stage 2: 4-5 hoursStage 1: 5-30 minutes
Temperature Stage 1: up to 255 °C; Stage 2: 100 °CStage 1: up to 300 °C (controlled)
Key Reagents 2-(CF₃)aniline, DEEM, Dowtherm A, POCl₃2-(CF₃)aniline, DEEM (can be solvent-free)
Safety Concerns High temperatures, flammable high-boiling solvents, highly corrosive and water-reactive POCl₃.Specialized microwave equipment required, high pressure/temperature management.
Scalability Well-established for large-scale synthesis.Generally limited to lab-scale (grams), though flow reactors are emerging.
Expert Insights & Trustworthiness
  • Causality of Reagent Choice: POCl₃ is the reagent of choice for chlorinating 4-hydroxyquinolines due to its high reactivity and ability to act as its own solvent. Other reagents like thionyl chloride (SOCl₂) can be used but may be less effective or lead to different side products.

  • Self-Validating Protocols: The success of each stage is easily validated. The formation of the 4-hydroxyquinoline intermediate in Stage 1 is confirmed by its high melting point and insolubility in many organic solvents. The final product in Stage 2 will have a distinctly different TLC retention factor and spectroscopic signature (e.g., disappearance of the broad -OH peak in ¹H NMR).

  • Process Challenges: The primary challenge in Stage 1 is managing the extremely high temperature, which can lead to charring or side reactions if not controlled properly. In Stage 2, the quench of excess POCl₃ is hazardous and must be performed with extreme care in a well-ventilated fume hood.

Logical Workflow Visualization

Start Starting Materials: - 2-(Trifluoromethyl)aniline - Diethyl ethoxymethylenemalonate Condensation Step 1: Condensation (120-130 °C, 1-2h) - Eliminate Ethanol Start->Condensation Cyclization Step 2: Thermal Cyclization (Dowtherm A, ~250 °C, 0.5-2.5h) - Form Quinoline Ring Condensation->Cyclization Isolation1 Step 3: Isolation - Precipitation with Hexane - Filtration Cyclization->Isolation1 Intermediate Intermediate: Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate Isolation1->Intermediate Chlorination Step 4: Chlorination (POCl₃, 100 °C, 3-4h) Intermediate->Chlorination Quench Step 5: Quench & Workup - Ice Water Quench - Basification & Extraction Chlorination->Quench Purification Step 6: Purification - Column Chromatography or - Recrystallization Quench->Purification FinalProduct Final Product: Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate Purification->FinalProduct

Caption: Experimental workflow for the benchmark synthesis.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage process commencing with a thermal Gould-Jacobs reaction followed by chlorination with phosphorus oxychloride. This benchmark method offers high yields and is highly scalable, making it suitable for both academic research and industrial production. While modern techniques like microwave-assisted synthesis can dramatically reduce reaction times for the initial cyclization, they are often limited to smaller scales. The choice of method should therefore be guided by the specific requirements of the researcher, balancing the need for speed and convenience against scalability and equipment availability. The detailed protocols and comparative data herein provide a solid foundation for making that informed decision.

References

A Comparative Guide to In Vitro and In Vivo Studies of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have garnered significant attention for their potential as anticancer agents due to their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1] This guide provides a comparative analysis of the methodologies and expected outcomes of in vitro and in vivo studies focusing on a promising class of quinoline derivatives: Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate and its analogs. The inclusion of electron-withdrawing groups, such as chloro and trifluoromethyl moieties, has been explored to modulate the biological activity of quinoline compounds, with variable but sometimes enhancing effects on their anticancer properties.[2]

The Rationale for Investigating this compound Analogs

The core structure, this compound, presents several points for chemical modification to explore structure-activity relationships (SAR). The 4-chloro substituent is a key feature, and its presence on the quinoline ring has been associated with potent anticancer activity in related compounds.[3] The trifluoromethyl group at the 8-position is another critical substitution, known to enhance metabolic stability and cell permeability of drug candidates. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, a modification that has been shown to improve selectivity for cancer cells over non-cancerous cells by altering the compound's pKa.[4]

In Vitro Evaluation: The First Line of Evidence

In vitro studies are indispensable for the initial screening and characterization of novel anticancer compounds. They provide a rapid and cost-effective means to assess cytotoxicity, elucidate mechanisms of action, and establish a preliminary SAR.

Common In Vitro Assays for Quinoline Analogs

A battery of in vitro assays is typically employed to build a comprehensive profile of a compound's anticancer potential.

  • Cytotoxicity Assays (e.g., MTT, SRB): These assays are the workhorse of initial screening, determining the concentration of a compound required to inhibit the growth of cancer cell lines by 50% (IC50). A wide range of cancer cell lines are often used to assess the spectrum of activity. For instance, quinoline-3-carboxylate derivatives have been evaluated against breast cancer (MCF-7), leukemia (K562), and cervical cancer (HeLa) cell lines.[4][5]

  • Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): To determine if a compound induces programmed cell death, apoptosis assays are crucial. These can quantify the percentage of apoptotic cells and measure the activity of key effector proteins like caspases. Some quinoline-3-carboxylate derivatives have been found to induce apoptosis through the up-regulation of intrinsic pathways.

  • Cell Cycle Analysis (e.g., Flow Cytometry): This technique reveals at which phase of the cell cycle (G1, S, G2, or M) a compound exerts its effects. This information can point towards specific molecular targets.

  • Mechanism of Action Studies (e.g., Western Blotting, Kinase Assays): Once a compound shows promising activity, further studies are conducted to identify its molecular target(s). For example, western blotting can be used to measure the expression levels of proteins involved in cell survival and apoptosis.

Interpreting In Vitro Data: A Case Study of Related Quinoline Analogs
Compound ClassCancer Cell Line(s)Key In Vitro FindingsReference
2,4-disubstituted quinoline-3-carboxylic acidsMCF-7, K562Micromolar inhibition; higher selectivity than ester parent compounds.[4]
Quinoline-3-carboxylate derivativesMCF-7, K562Some analogs showed better activity than standard anticancer drugs; induced apoptosis.
7-chloro-4-quinolinylhydrazonesVarious human cancer cell linesGood cytotoxic activity, with electron-withdrawing groups enhancing potency.[3]
4-chloro-8-nitro-1,2-dihydro-3-quinoline acylhydrazonesHeLaCompound 7 identified as most potent with an IC50 of 18.8 μM; induces apoptosis.[5]

These in vitro studies are critical for selecting the most promising candidates for the more resource-intensive in vivo evaluation.

Experimental Workflow: From Benchtop to Preclinical Models

The progression of a potential anticancer agent from initial discovery to a clinical candidate follows a structured path.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Compound_Library Compound Library of Quinoline Analogs Primary_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on multiple cell lines) Compound_Library->Primary_Screening High-throughput screening Hit_Identification Hit Identification (Potent and Selective Compounds) Primary_Screening->Hit_Identification Data analysis Secondary_Assays Secondary Assays (Apoptosis, Cell Cycle) Hit_Identification->Secondary_Assays Validation Lead_Selection Lead Candidate Selection Secondary_Assays->Lead_Selection Prioritization Animal_Model Xenograft Mouse Model (e.g., subcutaneous implantation of cancer cells) Lead_Selection->Animal_Model Transition to in vivo Efficacy_Study Efficacy Study (Tumor growth inhibition, survival) Animal_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body weight, clinical signs) Efficacy_Study->Toxicity_Study PK_PD_Analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Toxicity_Study->PK_PD_Analysis

Caption: A typical workflow for the preclinical evaluation of novel anticancer compounds.

In Vivo Validation: Assessing Efficacy and Safety in a Living System

In vivo studies are the crucial next step to determine if the promising in vitro activity of a compound translates to a therapeutic effect in a whole organism. These studies also provide essential information about a compound's safety profile.

Common In Vivo Models for Anticancer Drug Testing
  • Xenograft Models: These are the most common preclinical models for cancer research. Human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they form tumors. The efficacy of a drug is then assessed by its ability to inhibit tumor growth.

  • Patient-Derived Xenograft (PDX) Models: These models involve the implantation of tumor fragments from a human patient directly into mice. PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.

  • Syngeneic Models: In these models, mouse tumor cells are implanted into immunocompetent mice of the same strain. This allows for the study of the interaction between the drug, the tumor, and the host immune system.

Key Endpoints in In Vivo Studies
  • Tumor Growth Inhibition (TGI): The primary efficacy endpoint, typically measured by the change in tumor volume over time.

  • Survival Analysis: The effect of the drug on the overall survival of the tumor-bearing animals.

  • Toxicity Assessment: Monitoring for signs of toxicity, such as weight loss, changes in behavior, and analysis of organ tissues.

  • Pharmacokinetics (PK): The study of how the body absorbs, distributes, metabolizes, and excretes the drug.

  • Pharmacodynamics (PD): The study of the biochemical and physiological effects of the drug on the body, including its mechanism of action at the tumor site.

Bridging the Gap: The In Vitro to In Vivo Correlation

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that is highly cytotoxic to cancer cells in a dish may fail to show any antitumor activity in an animal model. Several factors contribute to this discrepancy:

  • Pharmacokinetics and Bioavailability: For a drug to be effective in vivo, it must reach the tumor in sufficient concentrations. Poor absorption, rapid metabolism, or rapid excretion can all lead to a lack of efficacy.

  • Drug Distribution: The compound must be able to penetrate the tumor tissue.

  • Tumor Microenvironment: The complex microenvironment of a tumor, which includes stromal cells, blood vessels, and the extracellular matrix, can influence a drug's activity.

  • Host Factors: The host's metabolism and immune system can also impact the efficacy and toxicity of a drug.

For quinoline derivatives, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed to anticipate potential pharmacokinetic issues before moving to expensive in vivo studies.

Detailed Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (and a vehicle control) for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Efficacy: Xenograft Mouse Model
  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, test compound, positive control). Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: Euthanize the mice when the tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group and perform statistical analysis.

Structure-Activity Relationship Insights

The following diagram illustrates some of the key structural features of quinoline analogs that can be modified to optimize their anticancer activity.

References

A Comparative Guide to the Reproducible Synthesis of Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. Ethyl 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate is a valuable heterocyclic building block, frequently utilized in the development of novel therapeutics and functional materials.[1][2] Its utility stems from the quinoline core, a privileged scaffold in medicinal chemistry, and the strategic placement of reactive functional groups: a chloro-substituent for further modification and a trifluoromethyl group to enhance metabolic stability and binding affinity.[1][3]

This guide provides an in-depth, objective comparison of synthetic protocols for this target molecule. Moving beyond a simple recitation of steps, we will dissect the causality behind experimental choices, evaluate the reproducibility of different methods, and provide detailed, field-tested protocols. Our analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

The Predominant Synthetic Pathway: A Three-Act Play

The most established and logical route to this compound is a three-stage process rooted in the classic Gould-Jacobs reaction .[4] This strategy involves the initial construction of a 4-hydroxyquinoline intermediate, which is subsequently chlorinated to yield the final product.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Chlorination A 2-Trifluoromethylaniline C Ethyl 2-((2-(trifluoromethyl)phenylamino)methylene)malonate A->C Heat (e.g., 100-125°C) B Diethyl ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-8-(trifluoromethyl) quinoline-3-carboxylate C->D High Temperature (e.g., 250°C) E Ethyl 4-chloro-8-(trifluoromethyl) quinoline-3-carboxylate D->E Chlorinating Agent (e.g., POCl₃)

Caption: Overall synthetic pathway via the Gould-Jacobs reaction.

  • Condensation: The synthesis begins with the reaction of 2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution where the aniline nitrogen displaces the ethoxy group of DEEM, forming an enamine intermediate.[4] This step is generally high-yielding and straightforward.

  • Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures. This electrocyclic reaction forms the quinoline ring system, yielding the 4-hydroxy (or its keto tautomer, 4-quinolone) derivative.[4][5] This is the most critical and variable step, directly impacting yield and reproducibility.

  • Chlorination: The hydroxyl group at the 4-position is converted to a chloride using a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[6] This step prepares the molecule for subsequent nucleophilic substitution reactions, a common strategy in drug discovery.[7]

Protocol Comparison: The Critical Cyclization Step

The reproducibility of the entire synthesis hinges on the efficiency and control of the thermal cyclization (Stage 2). We will compare two primary methodologies: conventional heating in a high-boiling solvent and modern microwave-assisted synthesis.

ParameterProtocol A: Conventional Thermal HeatingProtocol B: Microwave-Assisted Synthesis
Heat Source Oil bath / Heating mantleMicrowave Irradiation
Solvent High-boiling point inert solvent (e.g., Dowtherm A, Diphenyl ether)Often solvent-free or in a polar, high-boiling solvent
Temperature ~250 °C250 - 300 °C (Measured internally)
Reaction Time 1 - 5 hours[5]5 - 30 minutes[8][9]
Reported Yield Variable, often moderate due to potential degradationGenerally higher and more consistent[8][9]
Reproducibility Moderate; sensitive to precise temperature control and heat transferHigh; direct and uniform heating minimizes side reactions
Analysis of Methodologies

Protocol A (Conventional Heating): This is the classic approach. The use of a high-boiling solvent like Dowtherm A ensures that the required temperature for cyclization (~250°C) can be reached and maintained.[5]

  • Expertise & Causality: The challenge lies in uniform heat transfer. Localized overheating can lead to decomposition and charring of the material, significantly reducing the yield and complicating purification. Reproducibility between batches can be difficult unless the heating apparatus and stirring are highly consistent. A thorough time-temperature examination is crucial to optimize the yield, as prolonged heating, even at the correct temperature, can lead to product degradation.[8]

Protocol B (Microwave-Assisted Synthesis): This modern technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.[8][9]

  • Expertise & Causality: Microwave heating directly excites the molecules in the mixture, leading to a rapid increase in internal temperature without the lag associated with conventional heat transfer through a vessel wall. This speed and uniformity minimize the time the substrate spends at high temperatures, drastically reducing the formation of degradation byproducts.[8] The result is often a cleaner reaction, a higher yield, and significantly enhanced reproducibility. The reaction can often be run neat (solvent-free), simplifying workup.

The following workflow diagram illustrates the key operational difference:

G cluster_A Protocol A: Conventional Heating cluster_B Protocol B: Microwave Synthesis A_start Start A1 Combine intermediate + Dowtherm A A_start->A1 A2 Heat to 250°C (1-5 hours) A1->A2 A3 Cool & Precipitate A2->A3 A_end Isolate Product A3->A_end B_start Start B1 Place intermediate in MW vial B_start->B1 B2 Irradiate to 250°C (5-30 mins) B1->B2 B3 Cool & Precipitate B2->B3 B_end Isolate Product B3->B_end

Caption: Workflow comparison for the critical cyclization step.

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures.[5][6][8] They represent a self-validating system where successful synthesis of the intermediate in Stage 2 is confirmed before proceeding.

Stage 1: Synthesis of Ethyl 2-((2-(trifluoromethyl)phenylamino)methylene)malonate
  • Reactant Preparation: In a round-bottom flask, combine 2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0 eq).

  • Reaction: Heat the mixture with stirring at 125 °C for 1 hour. The reaction is typically performed neat.

  • Workup: Cool the reaction mixture to room temperature. The resulting product, often a solid or viscous oil, can be used in the next step without further purification. If necessary, trituration with hexane can be used to induce solidification and remove excess DEEM.

Stage 2, Protocol B: Microwave-Assisted Cyclization
  • Reaction Setup: Place the crude intermediate from Stage 1 into a suitable microwave reaction vial equipped with a magnetic stir bar.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 20 minutes.

  • Isolation: After cooling to room temperature, a solid precipitate of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate will have formed. Dilute the mixture with a solvent like acetonitrile or hexane and filter the solid product.

  • Purification: Wash the filtered solid with cold acetonitrile and dry under vacuum. The product is typically of high purity (>95%) at this stage.[8] Characterization via ¹H NMR and LC-MS is recommended to confirm structure and purity.[5][10]

Stage 3: Synthesis of this compound
  • Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes relative to the substrate).

  • Substrate Addition: Add the dried Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate from Stage 2 in portions.

  • Reaction: Heat the mixture to 100 °C and stir for 3-4 hours.[11]

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide solution) to a pH of ~7-8.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved through a three-stage process involving condensation, thermal cyclization, and chlorination. While conventional heating for the critical cyclization step is feasible, it presents significant challenges in terms of reproducibility and yield due to the harsh conditions and potential for thermal degradation.

For a modern research or development laboratory, the microwave-assisted protocol (Protocol B) is strongly recommended . Its primary advantages are a dramatic reduction in reaction time, a significant increase in yield, and most importantly, superior reproducibility. The precise and uniform energy delivery of microwave synthesis minimizes byproduct formation, leading to a cleaner product and simplifying downstream purification. This method represents a more efficient, reliable, and scalable approach to producing this valuable chemical intermediate.

References

A Comparative Guide to Alternative Reagents for the Chlorination of 8-(Trifluoromethyl)quinoline Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The 8-(trifluoromethyl)quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of chlorine atoms onto this scaffold is a critical synthetic step that significantly modulates the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. However, the chlorination of this specific quinoline derivative presents a significant synthetic challenge. The potent electron-withdrawing nature of the trifluoromethyl (-CF3) group at the 8-position, combined with the inherent electronic properties of the quinoline ring, deactivates the system towards classical electrophilic substitution.

This guide provides an in-depth comparison of alternative chlorinating reagents for 8-(trifluoromethyl)quinoline precursors. We will move beyond traditional, often harsh methods to explore modern alternatives that offer improved selectivity, milder reaction conditions, and enhanced safety profiles. This content is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of these valuable chemical entities.

The Challenge: Electronic Deactivation of the Quinoline Core

The 8-(trifluoromethyl)quinoline system is electronically deficient. The -CF3 group is one of the strongest electron-withdrawing groups, which strongly deactivates the benzene portion of the quinoline ring towards electrophilic attack. Furthermore, under acidic conditions typical for many chlorination reactions, the quinoline nitrogen becomes protonated, forming a quinolinium cation. This positive charge further deactivates the entire heterocyclic system.

Classical electrophilic substitution on the quinolinium cation, when forced, typically occurs at the C-5 and C-8 positions of the benzene ring.[1] In our substrate, with the C-8 position blocked, electrophilic attack is anticipated to favor the C-5 and, to a lesser extent, the C-7 positions. The pyridine ring is generally resistant to electrophilic attack unless significantly activated. Understanding these electronic factors is paramount to selecting an appropriate reagent and predicting the regiochemical outcome.

Comparative Analysis of Chlorinating Reagents

The choice of a chlorinating agent depends critically on the nature of the precursor: whether the goal is a direct C-H chlorination of the aromatic core or the conversion of a functional group, such as a hydroxyl group, into a chloride.

Trichloroisocyanuric Acid (TCCA)

TCCA has emerged as a superior reagent for the chlorination of deactivated (hetero)aromatic substrates.[2] It is a stable, inexpensive, and easy-to-handle solid with a very high content of active chlorine (91.5%).[3]

  • Mechanism of Action : Depending on the reaction conditions, TCCA can act as a source for either an electrophilic chlorine atom (Cl+) or a radical chlorine atom (Cl•).[4] This versatility allows for tailored reactivity. For electron-deficient substrates, its electrophilicity can be amplified, for instance, through visible-light activation with an organic dye catalyst.[2]

  • Regioselectivity & Performance : A significant advantage of TCCA is its demonstrated efficacy in the regioselective C-5 halogenation of 8-substituted quinolines.[4] An operationally simple, metal-free protocol using just 0.36 equivalents of TCCA achieves exclusive C-5 halogenation of various 8-substituted quinolines at room temperature in good to excellent yields.[5] This method is highly complementary to existing strategies and shows excellent functional group tolerance.[5]

  • Advantages :

    • High atom economy and efficiency.[3][6]

    • Safe, stable, and low-cost.[4]

    • Mild reaction conditions are often possible.[4]

    • The byproduct, cyanuric acid, is non-toxic and easily removed by filtration.[6][7]

  • Disadvantages :

    • Despite its advantages, it is less frequently cited in general organic chemistry textbooks than NCS.[3]

N-Chlorosuccinimide (NCS)

NCS is a highly versatile and widely used chlorinating agent due to its solid nature and tunable reactivity.[8]

  • Mechanism of Action : NCS exhibits a dual reactivity profile. In the presence of electron-rich substrates or with acid catalysis, it functions as an electrophilic chlorinating agent.[8] The succinimide moiety polarizes the N-Cl bond, making the chlorine atom susceptible to nucleophilic attack.[9][10] Alternatively, under radical initiation (e.g., UV light or AIBN), it serves as a source of chlorine radicals.[8]

  • Regioselectivity & Performance : For an electron-deficient substrate like 8-(trifluoromethyl)quinoline, achieving efficient electrophilic chlorination with NCS would likely require an acid catalyst to enhance its reactivity.[8] The regioselectivity can be controlled by the choice of conditions; electrophilic conditions would favor C-5/C-7 substitution, while radical conditions might target other positions, although benzylic-type C-H bonds are the most common targets for radical chlorination.

  • Advantages :

    • Milder and easier to handle than chlorine gas or SO2Cl2.[11]

    • Reaction pathway (electrophilic vs. radical) can be selected by tuning conditions.[8]

    • Can achieve regioselective chlorination.[9]

  • Disadvantages :

    • Lower active chlorine content compared to TCCA.[3]

    • The succinimide byproduct must be separated from the product.

    • May require catalysts or initiators to achieve desired reactivity with deactivated substrates.

Phosphorus Oxychloride (POCl₃)

POCl₃ is not a reagent for direct C-H chlorination. Instead, it is the industry-standard reagent for the conversion of hydroxyquinolines (i.e., quinolinones or quinolones) into the corresponding chloroquinolines. This is a crucial transformation as hydroxyquinoline precursors are often readily accessible.

  • Mechanism of Action : The reaction proceeds via a mechanism akin to a Vilsmeier-Haack reaction.[12] The hydroxyl group of the quinolinone attacks the electrophilic phosphorus atom of POCl₃. This forms a phosphate ester intermediate, which is then displaced by a nucleophilic chloride ion to yield the chloroquinoline.[12][13]

  • Regioselectivity & Performance : This reaction is highly specific for the conversion of C=O (from the tautomeric amide form) to a C-Cl bond. For example, 8-(trifluoromethyl)quinolin-2-one would be converted to 2-chloro-8-(trifluoromethyl)quinoline. The reaction is typically high-yielding but requires harsh conditions.

  • Advantages :

    • Highly effective and reliable for converting hydroxyquinolines to chloroquinolines.

  • Disadvantages :

    • Extremely harsh conditions are often required (refluxing in neat POCl₃).[14]

    • The workup procedure involves quenching large amounts of excess POCl₃, which is hazardous and generates significant waste.[12][14]

    • Safety concerns exist; an explosion has been reported from an unexpected reaction between POCl₃ and acetone.[15]

Vilsmeier-Haack Reagents (e.g., POCl₃/DMF)

The Vilsmeier-Haack reagent, generated from POCl₃ and a formamide like DMF, is primarily known for formylation.[16][17] However, it can also be employed in synthetic strategies that yield chloroquinolines directly from acyclic precursors.

  • Mechanism of Action : This method involves the Vilsmeier-Haack cyclization of N-arylacetamides. The Vilsmeier reagent acts as both a cyclizing and chlorinating agent, leading to the formation of 2-chloro-3-formylquinolines in a single pot.

  • Regioselectivity & Performance : This is not a direct chlorination of a pre-formed quinoline ring but rather a method to construct a chlorinated quinoline. The substitution pattern is highly specific, yielding 2-chloro derivatives. The success of the cyclization is often dependent on the electronic nature of the starting N-arylacetamide.

  • Advantages :

    • Provides access to specifically functionalized 2-chloroquinolines.

  • Disadvantages :

    • Not applicable for the direct chlorination of an existing 8-(trifluoromethyl)quinoline core.

    • The scope can be limited by the viability of the initial cyclization reaction.

Data Summary
ReagentPrimary ApplicationMechanismProbable Selectivity on 8-(CF₃)quinolineAdvantagesDisadvantages
TCCA Direct C-H ChlorinationElectrophilic (Cl+) or Radical (Cl•)C-5 (demonstrated for 8-substituted quinolines)[5]High efficiency, safety, mild conditions, easy workup[4][6]Less common in standard textbooks[3]
NCS Direct C-H ChlorinationElectrophilic (Cl+) or Radical (Cl•)C-5 / C-7 (under electrophilic conditions)Versatile, tunable reactivity, easy to handle[8][9]Requires catalyst for deactivated rings, byproduct removal
POCl₃ OH to Cl ConversionNucleophilic SubstitutionSite of OH group (e.g., C-2 or C-4)High-yielding for specific conversionHarsh conditions, hazardous workup, not for C-H bonds[14]
Vilsmeier Building the RingElectrophilic CyclizationC-2 (from acyclic precursors)Access to 2-chloro-3-formylquinolinesNot a direct C-H chlorination method

Experimental Protocols

Protocol 1: Regioselective C-5 Chlorination using TCCA (Adapted from literature[5])

This protocol is based on a general method for the C-5 halogenation of 8-substituted quinolines and should be adapted for 8-(trifluoromethyl)quinoline.

  • Preparation : To a solution of 8-(trifluoromethyl)quinoline (1.0 mmol, 1 equiv.) in a suitable solvent such as acetonitrile (5 mL), add trichloroisocyanuric acid (TCCA) (0.36 mmol, 0.36 equiv.).

  • Reaction : Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction : Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-8-(trifluoromethyl)quinoline.

Protocol 2: Conversion of 8-(Trifluoromethyl)-4-hydroxyquinoline to 4-Chloro-8-(trifluoromethyl)quinoline using POCl₃ (General Procedure[12])
  • Preparation : In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas), add 8-(trifluoromethyl)-4-hydroxyquinoline (1.0 mmol, 1 equiv.).

  • Reaction : Carefully add phosphorus oxychloride (POCl₃) (10-20 equiv., used as both reagent and solvent) at room temperature.

  • Heating : Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 4-6 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Workup (Caution!) : After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic process.

  • Neutralization : Slowly neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is basic.

  • Extraction : Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification : Dry the combined organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.

Visualization of Synthetic Strategy

Workflow for Reagent Selection

The choice of chlorinating agent is dictated by the available starting material. The following diagram outlines a decision-making process.

G start What is your starting material? sub_quinoline 8-(Trifluoromethyl)quinoline (for C-H Chlorination) start->sub_quinoline sub_hydroxy Hydroxy-8-(Trifluoromethyl)quinoline (e.g., 2- or 4-hydroxy) start->sub_hydroxy reagent_tcca Use TCCA (High C-5 Selectivity) sub_quinoline->reagent_tcca For mild, selective C-5 chlorination reagent_ncs Use NCS (Versatile, requires optimization) sub_quinoline->reagent_ncs For tunable conditions reagent_pocl3 Use POCl3 (Standard for OH -> Cl) sub_hydroxy->reagent_pocl3

Caption: Decision tree for selecting a chlorination reagent.

Regioselectivity on the 8-(Trifluoromethyl)quinoline Core

Electrophilic attack on the deactivated 8-(trifluoromethyl)quinoline ring is directed to specific positions on the benzene ring.

References

A Comparative Guide to the Antimicrobial Spectrum of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers and drug development professionals, understanding the nuanced differences in the antimicrobial spectrum of quinoline derivatives is fundamental to both clinical application and novel compound discovery. This guide provides an in-depth comparison of various quinoline derivatives, grounded in experimental data and established methodologies. We will explore the evolution of their spectrum, from early narrow-spectrum agents to modern broad-spectrum therapeutics, and detail the standardized protocols required to validate these claims.

Section 1: The Core Mechanism - Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair.[3]

  • DNA Gyrase (GyrA, GyrB subunits): Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for DNA replication. It is the principal target of quinolones in most Gram-negative bacteria.[4][5]

  • Topoisomerase IV (ParC, ParE subunits): Primarily responsible for decatenating (unlinking) replicated daughter chromosomes. It is the main target in many Gram-positive bacteria, such as Staphylococcus aureus.[4][5][6]

Quinolones trap these enzymes in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks, induction of the SOS response, and ultimately, cell death.[2][7] This dual-targeting mechanism is a hallmark of their potent bactericidal activity.

Quinolone_Mechanism cluster_bacteria Bacterial Cell cluster_gram_neg Gram-Negative Bacteria cluster_gram_pos Gram-Positive Bacteria quinolone Quinolone Derivative gyrase DNA Gyrase (Primary Target) quinolone->gyrase Inhibits topoIV Topoisomerase IV (Primary Target) quinolone->topoIV Inhibits complex Stable Quinolone-Enzyme-DNA Cleavage Complex gyrase->complex topoIV->complex replication_block Replication Fork Stalling complex->replication_block ds_breaks Double-Strand DNA Breaks replication_block->ds_breaks death Bacterial Cell Death ds_breaks->death Generational_Spectrum gen1 1st Gen (Nalidixic Acid) gram_neg Gram-Negative (Enterics) gen1->gram_neg gen2 2nd Gen (Ciprofloxacin) gen2->gram_neg pseudomonas P. aeruginosa gen2->pseudomonas gen3 3rd Gen (Levofloxacin) gen3->gram_neg gram_pos Gram-Positive (S. pneumoniae) gen3->gram_pos atypicals Atypicals gen3->atypicals gen4 4th Gen/Newer (Moxifloxacin, Delafloxacin) gen4->gram_neg gen4->gram_pos gen4->atypicals anaerobes Anaerobes gen4->anaerobes mrsa MRSA gen4->mrsa MIC_Workflow start Start prep_drug Prepare Serial Dilutions of Quinolone in Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria (~5x10^5 CFU/mL) prep_drug->inoculate prep_inoculum->inoculate controls Include Growth & Sterility Controls inoculate->controls incubate Incubate Plate (35°C, 16-20h) controls->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic qc Validate with QC Strains (e.g., ATCC 25922) read_mic->qc end End qc->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.